3-[(Methylamino)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUOJMODQRWSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440622 | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123926-62-5 | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol group and a secondary amine, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Notably, it serves as a key precursor for the development of arylbenzofuran-based compounds that have shown promise as multi-target agents for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and predicted physicochemical properties of this compound. It is important to note that the quantitative data presented are based on computational predictions and await experimental verification.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 123926-62-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| InChI | InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 |
| InChIKey | JVUOJMODQRWSRP-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=CC=C1)O |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 157-159 °C |
| Boiling Point | 244.5 ± 15.0 °C |
| Density | 1.059 ± 0.06 g/cm³ |
| pKa | 9.44 ± 0.10 |
| Physical Form | Solid[1] |
Synthesis
The primary route for the synthesis of this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho and para positions of the phenol ring, by formaldehyde and a secondary amine, methylamine.
Experimental Protocol: General Procedure for the Mannich Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent) and a suitable solvent such as ethanol or water.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly and sequentially add aqueous solutions of formaldehyde (1.0-1.2 equivalents) and methylamine (1.0-1.2 equivalents) to the cooled solution with vigorous stirring. The order of addition may influence the reaction outcome.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by adjusting the pH of the solution to precipitate the product, followed by filtration. Alternatively, the product can be extracted into an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available in peer-reviewed literature. However, based on its chemical structure, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the phenol ring (typically in the range of 6.5-7.5 ppm), a singlet for the benzylic methylene protons adjacent to the nitrogen (around 3.5-4.0 ppm), a singlet for the methyl group on the nitrogen (around 2.2-2.5 ppm), and broad signals for the phenolic hydroxyl and the amine proton, which may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the region of 110-160 ppm. The benzylic methylene carbon would be expected around 50-60 ppm, and the methyl carbon around 30-40 ppm.
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the benzylic C-N bond.
Application in Alzheimer's Disease Research
This compound is a crucial starting material for the synthesis of 2-arylbenzofuran derivatives, which are being investigated as multi-target agents for the treatment of Alzheimer's disease.[2] The complex pathology of Alzheimer's disease involves multiple interconnected pathways, including cholinergic dysfunction and the aggregation of amyloid-β (Aβ) peptides. The arylbenzofuran derivatives synthesized from this compound are designed to simultaneously address these different aspects of the disease.
The derivatives of this compound have been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key strategy for managing the cognitive symptoms of Alzheimer's disease. Furthermore, these compounds have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a central event in the formation of amyloid plaques, which are a pathological hallmark of the disease. This dual action makes them promising candidates for further development as disease-modifying agents.
Conclusion
This compound is a valuable chemical entity with established utility in the synthesis of pharmacologically active compounds. While a comprehensive experimental dataset for its physicochemical properties and spectroscopic characterization is not yet fully available in the public domain, its role as a precursor to multi-target Alzheimer's disease drug candidates is well-documented. Further research to fully characterize this compound and optimize its synthesis will undoubtedly facilitate its broader application in medicinal chemistry and drug development.
References
An In-depth Technical Guide on 3-[(Methylamino)methyl]phenol (CAS No. 123926-62-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical data for 3-[(Methylamino)methyl]phenol (CAS No. 123926-62-5) are limited. This guide provides a comprehensive overview based on available information for the compound and closely related structural analogs. The experimental protocols and potential biological activities described herein are extrapolated from similar molecules and require experimental validation for this compound.
Core Compound Information
This compound is a phenolic compound containing a secondary amine. Its chemical structure suggests potential applications in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 123926-62-5 | [PubChem] |
| Molecular Formula | C₈H₁₁NO | [PubChem] |
| Molecular Weight | 137.18 g/mol | [PubChem] |
| Canonical SMILES | CNCC1=CC(=CC=C1)O | [PubChem] |
| InChI Key | JVUOJMODQRWSRP-UHFFFAOYSA-N | [PubChem] |
| Appearance | Solid (predicted) | |
| Purity (typical) | ≥95% | Commercial |
Proposed Synthesis
Proposed Experimental Protocol: Mannich Reaction
Reactants:
-
3-Hydroxyphenol (m-Cresol)
-
Formaldehyde (or Paraformaldehyde)
-
Methylamine hydrochloride
-
A suitable solvent (e.g., ethanol, methanol, or water)
-
A base (e.g., sodium hydroxide or potassium carbonate) to neutralize the methylamine hydrochloride in situ.
Procedure:
-
Dissolve 3-hydroxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add methylamine hydrochloride and the base to the solution and stir until dissolved.
-
Slowly add formaldehyde (aqueous solution) or paraformaldehyde to the reaction mixture.
-
Heat the mixture to reflux for a specified period (typically several hours) and monitor the reaction progress using Thin Layer Chromatography (TDC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to protonate the amine and facilitate separation from unreacted phenol.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting material and byproducts.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not publicly available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[4][5][6][7]
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons: Signals in the range of 6.5-7.5 ppm. - Methylene protons (-CH₂-): A singlet around 3.5-4.0 ppm. - Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm. - Amine proton (N-H): A broad singlet, chemical shift can vary. - Phenolic proton (O-H): A broad singlet, chemical shift can vary. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of 110-160 ppm. - Methylene carbon (-CH₂-): A signal around 50-60 ppm. - Methyl carbon (-CH₃): A signal around 30-40 ppm. |
| IR | - O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹. - N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹. - C-H stretch (aromatic): Signals above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-N stretch: A signal in the range of 1000-1250 cm⁻¹. - C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹. |
| MS (EI) | - Molecular ion peak (M⁺): Expected at m/z = 137. - Major fragmentation: Loss of a methyl group ([M-15]⁺), and cleavage of the benzylic C-C bond to form a resonance-stabilized benzylic cation. |
Potential Biological Activity: A Case Study of the Isomer 2-[(Methylamino)methyl]phenol
Extensive research on the biological activity of this compound has not been reported. However, its structural isomer, 2-[(Methylamino)methyl]phenol, has been identified as a potent inhibitor of biofilm formation and virulence in the pathogenic bacterium Staphylococcus aureus.[8][9] This provides a strong rationale for investigating the potential biological activities of the 3-isomer.
Mechanism of Action of 2-[(Methylamino)methyl]phenol: Quorum Sensing Inhibition
Staphylococcus aureus utilizes a cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors and to form biofilms.[10] A key transcriptional regulator in this process is the Staphylococcal accessory regulator A (SarA).[8] The 2-isomer has been shown to target and inhibit the function of SarA, thereby down-regulating the expression of genes involved in biofilm formation and virulence.[8][9]
Diagram: Simplified SarA-mediated Quorum Sensing Pathway in S. aureus
References
- 1. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Phenol, 3-methyl- [webbook.nist.gov]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-[(Methylamino)methyl]phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably phenylephrine. This document details two principal synthetic pathways, offering step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.
Executive Summary
The synthesis of this compound is predominantly achieved through two strategic approaches: a multi-step synthesis commencing with 3-hydroxyacetophenone and a more direct route via the reductive amination of 3-hydroxybenzaldehyde. The former involves the protection of the amine functionality, offering control over side reactions, while the latter presents a more atom-economical, one-pot synthesis. This guide will elaborate on both methodologies, providing the necessary technical details for their successful implementation in a laboratory setting.
Synthetic Pathway 1: Multi-step Synthesis from 3-Hydroxyacetophenone
This pathway involves a three-stage process: the formation of an α-haloketone, subsequent amination with a protected methylamine equivalent (N-methylbenzylamine), and a final deprotection step to yield the target molecule.
Signaling Pathway Diagram
Caption: Multi-step synthesis of this compound from 3-hydroxyacetophenone.
Experimental Protocols
Stage 1: Synthesis of α-Bromo-3-acetoxyacetophenone
-
Reaction Setup: In a suitable reactor, dissolve 178 kg of 3-acetoxyacetophenone in 300 kg of butyl acetate.[1][2][3]
-
Bromination: Cool the solution to approximately 20°C and slowly add 160 kg of bromine. The hydrogen bromide gas generated during the reaction should be neutralized through a proper scrubbing system.[1][2][3]
-
Work-up: After the addition is complete, allow the reaction to proceed for 30 minutes. The reaction mixture is then quenched with 100 kg of ice-cold water. The organic layer is separated and washed multiple times with a saturated sodium chloride solution.[1][3]
Stage 2: Synthesis of α-(N-Methyl-N-benzylamino)-3-hydroxyacetophenone Hydrochloride
-
Amination: The bromination reaction liquid from the previous step is transferred to an amination vessel. A solution of 58 kg of sodium carbonate in 330 kg of purified water is added dropwise, simultaneously with 121 kg of N-methylbenzylamine, while maintaining the temperature at 20 ± 5°C. The pH is kept between 5 and 7 during the addition.[1][2]
-
Isolation: After the reaction is complete (approximately 1 hour), 150 kg of ice-cold purified water is added. The organic layer is separated, and the aqueous layer is extracted with butyl acetate. The combined organic layers are washed with a saturated sodium chloride solution.
-
Hydrolysis and Salt Formation: Hydrochloric acid is added to the organic phase to facilitate the hydrolysis of the acetate group and the formation of the hydrochloride salt of the product.[1][2]
Stage 3: Reduction and Debenzylation to this compound
This final stage involves the reduction of the ketone functionality and the simultaneous removal of the N-benzyl protecting group.
-
Catalytic Hydrogenation: The α-(N-Methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride is subjected to catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction solvent is usually an alcohol, such as methanol or ethanol.
-
Reaction Conditions: The reaction is run at a moderate temperature and pressure until the uptake of hydrogen ceases.
-
Work-up and Isolation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Acetoxyacetophenone | [1][2] |
| Molar Ratio (3-Acetoxyacetophenone:Bromine) | ~1:1 | [2] |
| Molar Ratio (α-Bromo-3-acetoxyacetophenone:N-Methylbenzylamine) | ~1:1 | [2] |
| Overall Yield | High | [1] |
| Product Purity | High | [1] |
Synthetic Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde
This pathway offers a more direct, one-pot synthesis of this compound from 3-hydroxybenzaldehyde and methylamine in the presence of a reducing agent.
Signaling Pathway Diagram
Caption: Reductive amination of 3-hydroxybenzaldehyde to this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as methanol.
-
Amine Addition: Add a solution of methylamine (or methylamine hydrochloride) to the reaction mixture. If methylamine hydrochloride is used, a base such as triethylamine may be required to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine or iminium ion. The reaction can be monitored by techniques such as TLC or GC-MS.
-
Reduction: To the stirred solution, add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion in the presence of the aldehyde.[4] Other reducing agents like sodium triacetoxyborohydride can also be employed.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid and byproducts. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or crystallization to obtain the final product of high purity.
Quantitative Data
While specific yield and purity data for the direct reductive amination of 3-hydroxybenzaldehyde with methylamine are not extensively reported in the provided search results, similar reductive amination reactions typically proceed with good to excellent yields, often exceeding 70-80%, depending on the specific conditions and substrate. The purity of the final product after purification is generally high (>98%).
Purification and Characterization
Purification:
The final product, this compound, can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system is a common method to obtain a highly pure crystalline product. For more challenging purifications, column chromatography on silica gel can be employed.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the expected functional groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and aromatic C-H and C=C bonds.
Conclusion
This technical guide has outlined two robust synthetic strategies for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the need to control specific impurities. The multi-step synthesis from 3-hydroxyacetophenone offers a well-established route with potentially higher control over the reaction, while the reductive amination of 3-hydroxybenzaldehyde provides a more streamlined and atom-economical alternative. Both methods, when executed with care and precision as detailed in the provided protocols, can yield the target compound in high purity and good yield, suitable for further applications in pharmaceutical development.
References
- 1. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 2. Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5). Due to the limited availability of experimental data for this specific isomer, this document combines reported data with predicted spectroscopic characteristics to offer a thorough profile for research and development purposes. A detailed, plausible experimental protocol for its synthesis via the Mannich reaction is also presented. This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with a (methylamino)methyl group at the meta position. Its structure combines the functionalities of a phenol, a secondary amine, and an aromatic ring, suggesting potential applications in medicinal chemistry and materials science.
Visualization of Molecular Structure
The molecular structure of this compound is depicted below, illustrating the arrangement of atoms and functional groups.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 123926-62-5 | Chemical Supplier Data |
| Molecular Formula | C₈H₁₁NO | Chemical Supplier Data |
| Molecular Weight | 137.18 g/mol | Calculated |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Purity | ≥95% | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. This section provides available experimental data and predicted spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Ar-H (H5) |
| ~6.70 - 6.85 | m | 3H | Ar-H (H2, H4, H6) |
| ~3.65 | s | 2H | -CH₂- |
| ~2.40 | s | 3H | -CH₃ |
| Variable | br s | 2H | -OH, -NH |
Note: The chemical shifts for the -OH and -NH protons are variable and depend on the solvent and concentration. The provided data is based on the analysis of a typical ¹H NMR spectrum for this compound.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum indicates eight distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C-OH (C1) |
| ~142.0 | C-CH₂ (C3) |
| ~129.5 | Ar-CH (C5) |
| ~118.0 | Ar-CH (C6) |
| ~114.5 | Ar-CH (C4) |
| ~114.0 | Ar-CH (C2) |
| ~55.0 | -CH₂- |
| ~36.0 | -CH₃ |
Note: These are predicted chemical shifts and may vary from experimental values.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenol |
| 3350-3310 (medium) | N-H stretch | Secondary Amine |
| 3100-3000 (medium) | C-H stretch | Aromatic |
| 2960-2850 (medium) | C-H stretch | Aliphatic |
| 1600-1450 (strong) | C=C stretch | Aromatic Ring |
| 1260-1000 (strong) | C-O stretch | Phenol |
| 1180-1080 (medium) | C-N stretch | Amine |
Note: These are predicted absorption ranges.
Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum under electron ionization (EI) would likely show the following key fragments.
| m/z | Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 107 | [M - CH₂NH]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
Note: Fragmentation patterns are predictions and can be influenced by ionization methods.
Synthesis of this compound
The most plausible and direct synthetic route to this compound is the Mannich reaction. This three-component condensation involves the reaction of phenol, formaldehyde, and methylamine.
Synthetic Pathway
The diagram below illustrates the synthetic pathway for the Mannich reaction to produce this compound.
Caption: Synthetic Pathway for this compound via Mannich Reaction.
Experimental Protocol (Plausible)
This protocol is a general procedure based on known Mannich reactions of phenols and should be optimized for specific laboratory conditions.
Reagents:
-
Phenol (1.0 eq)
-
Aqueous formaldehyde (37 wt. % in H₂O, 1.1 eq)
-
Aqueous methylamine (40 wt. % in H₂O, 1.2 eq)
-
Ethanol
-
Hydrochloric acid (for pH adjustment and workup)
-
Sodium hydroxide (for pH adjustment and workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add aqueous methylamine to the cooled solution while stirring.
-
Subsequently, add aqueous formaldehyde dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~2 with hydrochloric acid.
-
Wash the acidic aqueous layer with ethyl acetate to remove any unreacted phenol.
-
Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Biological Activity and Signaling Pathways
There is currently a lack of published data on the specific biological activities and associated signaling pathways for this compound. Research on its positional isomer, 2-[(Methylamino)methyl]phenol, has shown activity as a quorum sensing inhibitor in Staphylococcus aureus, suggesting that the 3-substituted isomer may also possess interesting biological properties worthy of investigation. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide has consolidated the available and predicted information on this compound. While experimental data is limited, the provided structural, spectroscopic, and synthetic information serves as a valuable starting point for researchers. The detailed synthetic protocol offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future studies are encouraged to experimentally validate the predicted data and explore the potential applications of this compound.
An In-depth Technical Guide on the Solubility of 3-[(Methylamino)methyl]phenol
This technical guide provides a comprehensive overview of the solubility of 3-[(Methylamino)methyl]phenol in various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties for applications in synthesis, formulation, and biological studies. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and chemical workflows.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Rationale |
| Alcohols | Methanol | CH₃OH | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the solute.[3][4] |
| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is a polar protic solvent that can form strong hydrogen bonds with the solute.[3][4] | |
| Ketones | Acetone | C₃H₆O | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the phenolic proton.[3] |
| Esters | Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its bulkier non-polar ethyl group may limit solubility compared to alcohols and ketones.[5] |
| Ethers | Diethyl Ether | C₄H₁₀O | Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in strong hydrogen bonding, leading to lower solubility for polar compounds.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | THF is a polar aprotic ether and is a better solvent for polar compounds than diethyl ether due to its more exposed oxygen atom. | |
| Hydrocarbons | Hexane | C₆H₁₄ | Insoluble | Hexane is a non-polar solvent and cannot effectively solvate the polar hydroxyl and amino groups of the molecule.[2][3] |
| Toluene | C₇H₈ | Sparingly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but its non-polar nature limits overall solubility.[3] | |
| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Sparingly to Soluble | Dichloromethane is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its ability to act as a weak hydrogen bond acceptor may contribute to solubility. |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for polar compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it a powerful solvent for a wide range of organic compounds, including phenols and amines. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, adapted from the widely used shake-flask method.[6][7]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
The results should be reported in units such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]
-
Visualizations
A related compound, 2-[(methylamino)methyl]phenol, has been identified as an inhibitor of the SarA protein, a key regulator in the quorum-sensing pathway of Staphylococcus aureus.[1][8] This pathway controls the expression of virulence factors. The following diagram illustrates the simplified regulatory cascade involving SarA.
Caption: Simplified quorum-sensing pathway in S. aureus involving the SarA regulator.
The synthesis of a compound like this compound typically involves a series of steps from reaction to purification. The following diagram outlines a general workflow for such a chemical synthesis.[9][10]
Caption: A general workflow for the synthesis and purification of an organic compound.
References
- 1. Frontiers | Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes [frontiersin.org]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Unraveling the Mechanistic Landscape of 3-[(Methylamino)methyl]phenol: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the pharmacological mechanism of action of 3-[(Methylamino)methyl]phenol in mammalian systems is not extensively available in peer-reviewed literature. This guide provides a hypothesized mechanism based on the well-established pharmacology of its close structural analog, phenylephrine, and the principles of structure-activity relationships for phenylethylamines. Additionally, the distinct mechanism of its isomer, 2-[(Methylamino)methyl]phenol, in bacterial systems is presented for contextual understanding.
Core Hypothesis: Adrenergic Receptor Modulation
Based on its chemical structure, this compound is a phenylethylamine derivative. This class of compounds is well-known to interact with adrenergic receptors. The striking structural similarity to phenylephrine, a selective α1-adrenergic receptor agonist, strongly suggests that this compound possesses a comparable mechanism of action. Phenylephrine, with the chemical name (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol, differs only by the presence of a hydroxyl group on the ethyl side chain.
Putative Mechanism of Action: α1-Adrenergic Agonism
It is hypothesized that this compound acts as an agonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.
Upon binding, an agonist like phenylephrine induces a conformational change in the α1-adrenergic receptor, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G protein.[1] This initiates a downstream signaling cascade.
Signaling Pathway Diagram
Caption: Hypothesized α1-adrenergic signaling pathway for this compound.
Downstream Effects:
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).
-
Cellular Response: PKC phosphorylates various target proteins, leading to a cellular response. In vascular smooth muscle, this cascade results in vasoconstriction.[1]
Structure-Activity Relationship (SAR) Context
The pharmacology of phenylethylamines is well-defined by their structural features:
-
Phenolic Hydroxyl Group: The hydroxyl group at the meta-position (position 3) of the phenyl ring is crucial for direct activity at adrenergic receptors.
-
Ethylamine Side Chain: A two-carbon chain separating the aromatic ring from the amino group is optimal for potent direct-acting agonism.
-
Amino Group Substitution: Primary and secondary amines exhibit greater direct-acting agonist potency than tertiary or quaternary amines. The N-methyl group on this compound is consistent with activity at adrenergic receptors. Increasing the size of the N-substituent generally decreases alpha-receptor activity and increases beta-receptor activity.
Quantitative Data (Based on the Analog, Phenylephrine)
As no direct quantitative data exists for this compound, the following table summarizes the known pharmacological parameters for phenylephrine to serve as an estimated profile.
| Parameter | Receptor Subtype | Value | Compound | Notes |
| Receptor Binding | ||||
| Agonist Activity | α1-Adrenergic | Full Agonist | Phenylephrine | Selective for α1 over α2 and β receptors.[1] |
| Agonist Activity | β-Adrenergic | Weak Partial Agonist | Phenylephrine | Minimal activity at β-receptors.[1] |
| Functional Activity | ||||
| Potency Order (β-receptors) | β1 & β2 | Isoproterenol > Epinephrine > Norepinephrine >> Phenylephrine | Phenylephrine | Demonstrates low potency at β-receptors. |
Proposed Experimental Protocols for Mechanism Elucidation
To definitively determine the mechanism of action of this compound, the following experimental workflow is proposed.
Experimental Workflow Diagram
Caption: Proposed experimental workflow to determine the mechanism of action.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing each human adrenergic receptor subtype.
-
Perform competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [¹²⁵I]cyanopindolol for β).
-
Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at adrenergic receptors and to classify it as an agonist, antagonist, or inverse agonist.
-
Methodology for α1-Adrenergic Receptors (Calcium Mobilization):
-
Use a cell line expressing the α1-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Generate a dose-response curve to determine the EC50 and Emax relative to a known full agonist like phenylephrine.
-
-
Methodology for β-Adrenergic Receptors (cAMP Accumulation):
-
Use a cell line expressing a β-adrenergic receptor subtype.
-
Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve to determine the EC50 and Emax relative to a known full agonist like isoproterenol.
-
Mechanism of Action of the Isomer: 2-[(Methylamino)methyl]phenol in Staphylococcus aureus
It is critical to distinguish the likely pharmacological mechanism of this compound in mammalian systems from the established mechanism of its isomer, 2-[(Methylamino)methyl]phenol, in bacteria. Research has shown that 2-[(Methylamino)methyl]phenol acts as a quorum-sensing inhibitor in Staphylococcus aureus.
-
Target: The primary target is the Staphylococcal accessory regulator A (SarA) protein.
-
Mechanism: By binding to SarA, 2-[(Methylamino)methyl]phenol inhibits its regulatory function. SarA is a key transcriptional regulator that controls the expression of numerous virulence factors and genes involved in biofilm formation.
-
Outcome: Inhibition of SarA leads to the downregulation of virulence genes (e.g., fnbA, hla, hld) and a significant reduction in biofilm formation. This compound exhibits minimal direct antimicrobial activity but can enhance the efficacy of conventional antibiotics when used in combination.
Logical Relationship Diagram
Caption: Mechanism of 2-[(Methylamino)methyl]phenol in S. aureus.
Conclusion for Drug Development Professionals
While direct evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its activity as an α1-adrenergic receptor agonist. For researchers and drug development professionals, this compound represents an opportunity for discovery. The proposed experimental protocols outline a clear path to characterizing its pharmacological profile. It is imperative, however, to differentiate this hypothesized mammalian pharmacology from the confirmed anti-virulence mechanism of its isomer in bacteria, as these represent entirely different therapeutic applications and research fields. Further investigation is warranted to unlock the full therapeutic potential of this molecule.
References
Biological Activity of 3-[(Methylamino)methyl]phenol: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity, pharmacological properties, and mechanism of action of 3-[(Methylamino)methyl]phenol. This technical guide will, therefore, focus on the well-documented biological activities of its positional isomer, 2-[(Methylamino)methyl]phenol , as a case study to provide insights into the potential activities of this class of compounds for researchers, scientists, and drug development professionals. The information presented herein pertains exclusively to 2-[(Methylamino)methyl]phenol unless otherwise specified.
Case Study: 2-[(Methylamino)methyl]phenol - A Quorum Sensing Inhibitor in Staphylococcus aureus
2-[(Methylamino)methyl]phenol has been identified as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium Staphylococcus aureus.[1][2][3][4] This compound specifically targets the global regulatory protein SarA, a key player in the expression of virulence factors and biofilm formation.[1][2][3][4] By interfering with the SarA regulatory pathway, 2-[(Methylamino)methyl]phenol effectively reduces the pathogenicity of S. aureus without exhibiting direct antimicrobial activity, making it a promising candidate for anti-virulence therapy.[1][2][3][4]
Quantitative Data
The biological activity of 2-[(Methylamino)methyl]phenol has been quantified in several key assays that demonstrate its efficacy as a quorum sensing and biofilm inhibitor.
| Parameter | Organism(s) | Concentration | Effect | Reference |
| Biofilm Inhibition | Clinical S. aureus strains | 1.25 µM | >70% inhibition | [1][3] |
| Antibacterial Activity (MIC) | Clinical S. aureus strains | Up to 1500 µM | No antibacterial activity | [1][3] |
| Virulence Gene | Organism(s) | Treatment | Result | Reference |
| fnbA (fibronectin-binding protein A) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |
| hla (alpha-hemolysin) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |
| hld (delta-hemolysin) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines the procedure to quantify the inhibitory effect of 2-[(Methylamino)methyl]phenol on S. aureus biofilm formation.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or clinical isolates)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
2-[(Methylamino)methyl]phenol stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Glacial Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Assay Preparation: Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Compound Addition: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add varying concentrations of 2-[(Methylamino)methyl]phenol to the wells. Include a vehicle control (without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently wash the wells twice with PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol details the methodology to assess the effect of 2-[(Methylamino)methyl]phenol on the expression of key virulence genes in S. aureus.
Materials:
-
Staphylococcus aureus culture treated with and without 2-[(Methylamino)methyl]phenol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (fnbA, hla, hld) and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Bacterial Treatment: Grow S. aureus to the mid-logarithmic phase and then treat with a sub-inhibitory concentration of 2-[(Methylamino)methyl]phenol for a defined period.
-
RNA Extraction: Isolate total RNA from both treated and untreated bacterial cultures using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Signaling Pathways and Workflows
SarA Regulatory Pathway in Staphylococcus aureus
The Staphylococcal accessory regulator (SarA) is a global DNA-binding protein that plays a crucial role in regulating the expression of numerous virulence factors.[5][6][7][8][9] It can act as both an activator and a repressor of gene transcription. SarA is known to upregulate the expression of the agr (accessory gene regulator) system, another key quorum-sensing system in S. aureus.[6] The agr system, in turn, controls the expression of many toxins and degradative enzymes.[6] 2-[(Methylamino)methyl]phenol is hypothesized to bind to SarA, inhibiting its regulatory function and thereby downregulating the expression of virulence genes and biofilm formation.[1][2][3]
Caption: SarA regulatory pathway and the inhibitory action of 2-[(Methylamino)methyl]phenol.
Experimental Workflow for Assessing Anti-Biofilm Activity
The following diagram illustrates the key steps involved in evaluating the efficacy of a compound against bacterial biofilm formation.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Conclusion
While there is a notable absence of research on the biological activity of this compound, the detailed investigation of its isomer, 2-[(Methylamino)methyl]phenol, provides a valuable framework for future studies. The activity of 2-[(Methylamino)methyl]phenol as a specific inhibitor of the SarA regulator in S. aureus highlights the potential for this chemical scaffold in the development of novel anti-virulence agents. Further research is warranted to determine if this compound exhibits similar or distinct biological properties, which could open new avenues for therapeutic intervention against bacterial infections.
References
- 1. Frontiers | Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.hh-publisher.com [journals.hh-publisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The SarA protein family of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of SarA in Virulence Determinant Production and Environmental Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
3-[(Methylamino)methyl]phenol: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol is a phenolic compound featuring a methylaminomethyl substituent at the meta-position of the phenol ring. While specific in-depth research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide aims to provide a comprehensive overview of this compound, drawing upon available data for the compound itself, its isomers, and structurally related molecules to infer its chemical properties, potential synthesis routes, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Properties and Synthesis
The chemical structure of this compound combines a hydrophilic phenol group with a basic secondary amine, suggesting moderate solubility in aqueous and organic solvents. Phenols, in general, are weak acids, and the presence of the amino group imparts basic properties to the molecule.
Synthesis:
A common and efficient method for the synthesis of aminomethylated phenols is the Mannich reaction . This one-pot, three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine. In the case of this compound, the reactants would be phenol, formaldehyde, and methylamine. The reaction is typically acid- or base-catalyzed.
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related compounds such as 3-[(Dimethylamino)methyl]phenol.
General Experimental Protocol for Mannich Reaction:
-
Reaction Setup: A reaction vessel is charged with phenol and a suitable solvent (e.g., ethanol, methanol, or water).
-
Reagent Addition: Formaldehyde (often as an aqueous solution, formalin) and methylamine (as an aqueous solution or hydrochloride salt) are added to the vessel.
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, for a period of several hours to overnight. The pH may be adjusted depending on the specific requirements of the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4). The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, the activities of its isomer, 2-[(Methylamino)methyl]phenol, and other related phenolic compounds provide valuable insights into its potential therapeutic applications.
Antimicrobial and Anti-biofilm Activity
The isomer, 2-[(Methylamino)methyl]phenol, has been identified as an inhibitor of biofilm formation in the pathogenic bacterium Staphylococcus aureus. It is believed to act by targeting the quorum regulator SarA, a key protein involved in the expression of virulence factors and biofilm development. By binding to SarA, 2-[(Methylamino)methyl]phenol can down-regulate the expression of genes responsible for biofilm formation and virulence. Given the structural similarity, it is plausible that this compound could exhibit similar anti-biofilm properties.
Phenolic compounds, in general, are known for their broad-spectrum antimicrobial activities. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.
Quantitative Data
Due to the limited specific research on this compound, a comprehensive table of quantitative data is not available. The table below presents data for the closely related isomer, 2-[(Methylamino)methyl]phenol, to provide a reference point for potential activity.
| Compound | Target Organism | Biological Activity | Quantitative Metric | Value |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Biofilm Inhibition | IC50 | Not Reported |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of fnbA gene | Fold Change | Significant |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of hla gene | Fold Change | Significant |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of hld gene | Fold Change | Significant |
Data inferred from studies on the 2-isomer.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound via the Mannich reaction.
Postulated Signaling Pathway for Anti-biofilm Activity
Caption: Postulated mechanism of anti-biofilm activity based on the known action of the 2-isomer.
Conclusion
This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the area of antimicrobial and anti-biofilm applications. While direct research on this specific isomer is currently limited, the well-documented activities of its structural analogues provide a strong rationale for further investigation. The synthesis of this compound is likely achievable through established methods such as the Mannich reaction. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for a range of biological activities. Detailed mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective derivatives. This technical guide serves as a starting point to encourage and facilitate such research endeavors.
Spectroscopic Analysis of 3-[(Methylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5, Molecular Formula: C₈H₁₁NO). Due to the current lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its structural components—a meta-substituted phenol and a secondary amine—and by drawing parallels with structurally analogous compounds. Furthermore, this guide details the standard experimental protocols required for the acquisition of such spectral data, serving as a valuable resource for researchers planning to synthesize or analyze this compound.
Introduction
This compound is a substituted phenol containing a methylaminomethyl group at the meta position of the benzene ring. Its structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and quality control. This guide aims to fill the current void in spectral information by providing robust predictions and methodologies for its analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with known data for similar molecules.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ (Deuterated Chloroform) Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | t | 1H | Ar-H (C5) |
| ~ 6.7 - 6.9 | m | 3H | Ar-H (C2, C4, C6) |
| ~ 5.0 - 6.0 | br s | 1H | Ar-OH |
| ~ 3.7 | s | 2H | -CH₂- |
| ~ 2.4 | s | 3H | N-CH₃ |
| ~ 1.5 - 2.0 | br s | 1H | N-H |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 156 - 158 | C3 (C-OH) |
| ~ 138 - 140 | C1 (C-CH₂N) |
| ~ 129 - 131 | C5 |
| ~ 118 - 120 | C6 |
| ~ 114 - 116 | C4 |
| ~ 113 - 115 | C2 |
| ~ 55 - 58 | -CH₂- |
| ~ 34 - 36 | N-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3300 | Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Medium | Aliphatic C-H stretch |
| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch |
| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
| 1100 - 1200 | Medium | C-N stretch |
Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Interpretation |
| 137 | Molecular ion (M⁺) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - NHCH₃]⁺ |
| 94 | [M - CH₂NHCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 44 | [CH₃NH=CH₂]⁺ (base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may affect the chemical shifts of labile protons (OH and NH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.
-
Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[1]
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Acquisition (ESI-MS):
-
The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺). This is a "soft" ionization technique that often results in less fragmentation than EI.
-
The ions are then analyzed and detected as described for EI-MS.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process from sample preparation to spectral data acquisition and analysis, culminating in the elucidation of the chemical structure.
Conclusion
References
Potential Research Applications of 3-[(Methylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Methylamino)methyl]phenol, a substituted phenolic compound, is emerging as a valuable building block in medicinal chemistry with significant potential in neurodegenerative disease and microbiology. While detailed research on this specific molecule is not extensively published, its role as a synthetic intermediate and the biological activity of its close structural analogs point towards promising avenues of investigation. This technical guide consolidates the available information and explores potential research applications, supported by data from closely related compounds.
Chemical Identity and Properties
This compound is a phenol derivative with a methylaminomethyl substituent at the meta position. Its chemical structure lends itself to further modification, making it an attractive starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | 3-((Methylamino)methyl)phenol | PubChem |
| CAS Number | 123926-62-5 | ChemicalBook[1] |
| Molecular Formula | C₈H₁₁NO | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Potential Research Applications
Based on available data and research on analogous compounds, two primary areas of application for this compound are proposed: neurodegenerative diseases and microbiology.
Neurodegenerative Diseases: A Building Block for Alzheimer's Therapeutics
There is evidence suggesting that this compound serves as a precursor for the synthesis of multi-target agents for Alzheimer's disease. Specifically, it is implicated in the preparation of arylbenzofuran-based molecules.[1] Arylbenzofurans are a class of compounds investigated for their potential to simultaneously address multiple pathological factors in Alzheimer's disease, such as cholinergic deficiency and amyloid-beta (Aβ) aggregation.
The rationale for using this compound in this context is its ability to introduce a specific side chain that can interact with biological targets relevant to Alzheimer's disease. The methylamino group can be crucial for forming interactions with enzyme active sites, such as acetylcholinesterase (AChE), while the phenol group provides a scaffold for the overall structure.
A multi-target drug candidate derived from this compound could potentially modulate the cholinergic and amyloidogenic pathways, both of which are central to Alzheimer's pathology.
Microbiology: Anti-Biofilm and Anti-Virulence Agent
The positional isomer of the subject compound, 2-[(Methylamino)methyl]phenol, has been synthesized and demonstrated to possess significant anti-biofilm and anti-virulence properties against Staphylococcus aureus. This suggests a strong possibility that this compound could exhibit similar activities. The research on the 2-isomer provides a valuable blueprint for investigating the 3-isomer.
The mechanism of action for 2-[(Methylamino)methyl]phenol involves the inhibition of the SarA protein, a key quorum sensing regulator in S. aureus. By targeting SarA, the compound can down-regulate the expression of virulence factors and inhibit biofilm formation without having a direct bactericidal effect. This anti-virulence approach is a promising strategy to combat bacterial infections while minimizing the selective pressure for antibiotic resistance.
The following table summarizes the quantitative data from the study on 2-[(Methylamino)methyl]phenol, which can serve as a benchmark for future studies on the 3-isomer.
| Parameter | Strain | Value | Reference |
| Biofilm Inhibition (at 100 µg/mL) | S. aureus (Clinical Isolate 1) | ~80% | [Frontiers in Microbiology, 2017] |
| S. aureus (Clinical Isolate 2) | ~75% | [Frontiers in Microbiology, 2017] | |
| MIC | S. aureus | > 256 µg/mL | [Frontiers in Microbiology, 2017] |
| Reduction in fnbA gene expression | S. aureus | Significant | [Frontiers in Microbiology, 2017] |
| Reduction in hla gene expression | S. aureus | Significant | [Frontiers in Microbiology, 2017] |
The interaction of a [(methylamino)methyl]phenol compound with the SarA regulatory protein can disrupt the quorum sensing cascade in S. aureus, leading to a decrease in virulence.
Experimental Protocols
While specific protocols for this compound are not available, the methodologies used for its isomer provide a solid foundation for future research.
Synthesis of [(Methylamino)methyl]phenol Isomers
A general synthetic route can be adapted for the preparation of this compound. The synthesis of the 2-isomer involved the following key steps, which could be modified using 3-hydroxybenzaldehyde as the starting material.
Protocol Outline:
-
Schiff Base Formation: 3-Hydroxybenzaldehyde is reacted with an aqueous solution of methylamine in a suitable solvent (e.g., methanol) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reduction: Upon completion of the Schiff base formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture at a reduced temperature (e.g., 0 °C) to prevent side reactions.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield pure this compound.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol, used for the 2-isomer, can be directly applied to test the anti-biofilm activity of this compound.
-
Bacterial Culture Preparation: A fresh culture of S. aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Biofilm Formation: The overnight culture is diluted and added to the wells of a microtiter plate. The test compound (this compound) is added at various concentrations. The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized. The absorbance is measured using a microplate reader to quantify the amount of biofilm.
Conclusion and Future Directions
This compound is a compound with considerable, yet largely untapped, research potential. Its utility as a synthetic intermediate in the development of multi-target drugs for Alzheimer's disease is a compelling area for further investigation. Moreover, the significant anti-biofilm and anti-virulence activity of its 2-isomer strongly suggests that the 3-isomer could be a promising candidate for the development of novel antimicrobial agents.
Future research should focus on:
-
The development and optimization of a robust synthetic protocol for this compound.
-
The synthesis of a library of arylbenzofuran derivatives using this compound and their evaluation against Alzheimer's-related targets.
-
A thorough investigation of the anti-biofilm and anti-virulence properties of this compound against a panel of clinically relevant bacterial pathogens.
-
Comparative studies between the 2- and 3-isomers to elucidate structure-activity relationships.
This technical guide provides a foundational framework for researchers to embark on the exploration of this compound's potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and metabolic research. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a common spectrophotometric method for the general quantification of phenols is described.
Analytical Methods Overview
A summary of analytical methods adaptable for the quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Common Application | Advantages | Limitations |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Purity testing, stability-indicating assays, quantification in pharmaceutical formulations. | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Bioanalysis in complex matrices (plasma, urine), trace-level impurity quantification. | High sensitivity and selectivity, structural confirmation. | Higher cost and complexity of instrumentation. |
| Spectrophotometry (Folin-Ciocalteu) | Colorimetric assay based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds. | Total phenolic content determination. | Simple, rapid, high-throughput. | Lacks specificity for individual phenolic compounds. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. It is important to note that while direct validation data for this compound is not extensively published, the presented data is based on validated methods for structurally similar phenolic amines and serves as a strong reference for method development and validation.
Table 1: HPLC-UV Method Validation Parameters (Adapted from similar phenolic compounds)
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar phenolic compounds)
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of 3-(Aminomethyl)phenol and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]
1. Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Triethylamine (TEA).
-
Orthophosphoric acid.
-
Deionized water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05% triethylamine in water, adjusted to pH 2.7 with orthophosphoric acid (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the assay.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the development of a sensitive and selective method for the quantification of this compound in biological matrices such as plasma.
1. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid.
-
Deionized water.
3. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.
4. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Protocol 3: Spectrophotometric Quantification (Folin-Ciocalteu Method)
This method is suitable for determining the total phenolic content and can be used as a screening tool. It is not specific to this compound.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Materials:
-
Folin-Ciocalteu reagent.
-
Sodium carbonate solution (7.5% w/v).
-
This compound standard solutions.
3. Procedure:
-
To 200 µL of the sample or standard solution, add 1 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).
-
Mix well and allow to stand for 5 minutes at room temperature.
-
Add 800 µL of sodium carbonate solution (7.5% w/v).
-
Incubate the mixture in the dark for 2 hours at room temperature.
-
Measure the absorbance at 765 nm against a reagent blank.
-
Construct a standard curve using known concentrations of a phenolic standard (e.g., gallic acid or this compound).
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Plausible metabolic pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(Methylamino)methyl]phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(Methylamino)methyl]phenol. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and accuracy. This protocol is suitable for the determination of this compound in various sample matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation. The method has been developed based on established protocols for similar phenolic compounds and is presented with detailed experimental procedures and expected performance characteristics.
Introduction
This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control and safety assessment in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC |
| Detector | UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | 80% A / 20% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
2.2. Reagents and Standards
-
This compound reference standard: Purity >98%
-
Acetonitrile: HPLC grade
-
Monobasic Potassium Phosphate (KH₂PO₄): ACS grade
-
Phosphoric Acid (H₃PO₄): ACS grade
-
Water: HPLC grade or ultrapure water
2.3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid pharmaceutical dosage form is provided below. For other matrices, appropriate extraction, and clean-up steps such as solid-phase extraction (SPE) may be necessary.[1]
-
Accurately weigh and crush a representative portion of the sample.
-
Transfer a known amount of the powdered sample (equivalent to approximately 10 mg of the active pharmaceutical ingredient) into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the compound of interest.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation (Expected Performance)
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound. These values are based on typical performance for similar phenolic compounds and should be verified during method validation.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time (RT) | ~4.5 minutes (dependent on the specific column and conditions) |
Results and Discussion
A typical chromatogram obtained from the analysis of a standard solution of this compound will show a sharp, well-resolved peak at the expected retention time. The method's specificity should be confirmed by analyzing a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. The linearity of the method is established by plotting the peak area response against the concentration of the working standard solutions and performing a linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizes common laboratory equipment and reagents, and is expected to deliver excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound. Method validation should be performed in the user's laboratory to ensure its suitability for the intended application.
References
Application Note: Quantitative Analysis of 3-[(Methylamino)methyl]phenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-[(Methylamino)methyl]phenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the target analyte, a critical derivatization step is employed to enhance volatility and thermal stability, ensuring optimal chromatographic separation and mass spectrometric detection. This protocol is designed for researchers in pharmaceutical development, clinical diagnostics, and academic research requiring accurate quantification of this compound.
Introduction
This compound, a substituted phenol, is a compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification is essential for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, the presence of polar hydroxyl and secondary amine groups in this compound necessitates a derivatization step to improve its chromatographic behavior.[1] This protocol outlines a complete workflow from sample preparation and derivatization to GC-MS analysis and data interpretation.
Principle of the Method
The analytical method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization process to convert the polar functional groups into less polar, more volatile derivatives. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[2] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups.[2][3] The resulting TMS-derivatized analyte is then introduced into the GC-MS system for separation and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, urine, reaction mixture). A generic liquid-liquid extraction (LLE) protocol is provided below.
Reagents and Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1.0 mL of saturated sodium bicarbonate solution to adjust the pH and vortex for 30 seconds.
-
Add 5.0 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Reagents and Materials:
-
Dried sample extract
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (or other suitable solvent)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of the silylating reagent (e.g., MSTFA with 1% TMCS).[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[4]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis and should be optimized for the specific instrument used.
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and identification of characteristic ions.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor at least three characteristic ions for the derivatized analyte and the internal standard.
-
Data Presentation
Quantitative data should be systematically organized to facilitate comparison and interpretation. The following table provides a template for summarizing key analytical parameters that would be determined during method validation.
| Parameter | This compound-TMS Derivative | Internal Standard-TMS Derivative |
| Retention Time (min) | To be determined | To be determined |
| Quantification Ion (m/z) | To be determined | To be determined |
| Qualifier Ion 1 (m/z) | To be determined | To be determined |
| Qualifier Ion 2 (m/z) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | - |
| Limit of Quantification (LOQ) | To be determined | - |
| Linearity Range | To be determined | - |
| Correlation Coefficient (r²) | > 0.995 | - |
Note: The specific m/z values for the TMS-derivatized this compound and the internal standard need to be determined by analyzing the full scan mass spectrum of the derivatized standards.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists, offering a detailed protocol and a framework for data interpretation. The successful implementation of this method will enable accurate and precise measurements, supporting various applications in pharmaceutical and chemical analysis.
References
Synthesis of 3-[(Methylamino)methyl]phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-[(Methylamino)methyl]phenol, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed is the reductive amination of 3-hydroxybenzaldehyde with methylamine.
Overview
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is widely favored for its efficiency and operational simplicity.
Key Reaction Parameters and Data
The following table summarizes essential quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | 3-Hydroxybenzaldehyde, Methylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Approximately 2-4 hours |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >98% |
| Melting Point | 157-159 °C |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound via reductive amination.
Materials and Reagents:
-
3-Hydroxybenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, for pH adjustment)
-
Sodium Hydroxide (NaOH, for pH adjustment)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of methylamine (1.1 to 1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Work-up: Adjust the pH of the remaining aqueous solution to ~2 with dilute hydrochloric acid. Wash the acidic aqueous layer with ethyl acetate to remove any unreacted aldehyde. Then, basify the aqueous layer to a pH of 9-10 with a sodium hydroxide solution.
-
Extraction: Extract the product from the basic aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are the expected spectral data.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons, the benzylic carbon, and the N-methyl carbon. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ). |
| IR Spec. | The infrared spectrum will exhibit characteristic absorption bands for the O-H, N-H, and C-N bonds, as well as aromatic C-H stretching. |
Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.
This protocol provides a reliable and reproducible method for the synthesis of this compound, a key building block for further chemical and pharmaceutical development. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Application Notes and Protocols for 3-[(Methylamino)methyl]phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol, a substituted phenol derivative, is a versatile bifunctional reagent in organic synthesis. Its structure incorporates a nucleophilic secondary amine and a phenolic hydroxyl group, allowing for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent, primarily focusing on its role as a building block in the synthesis of pharmaceutically relevant compounds. The presence of both a reactive amine and a phenol moiety makes it a valuable intermediate in the construction of more complex molecular architectures, particularly in medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 123926-62-5 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 157-159 °C | [1] |
| Boiling Point (Predicted) | 244.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.44 ± 0.10 | [1] |
| Solubility | Soluble in common organic solvents. |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a nucleophilic building block. The secondary amine can readily undergo N-alkylation and N-acylation reactions, while the phenolic hydroxyl group can participate in O-alkylation (Williamson ether synthesis) and esterification reactions. These reactions allow for the facile introduction of the 3-hydroxybenzylamine moiety into larger molecules.
A notable application is in the preparation of arylbenzofuran-based molecules that have been investigated as potential modifying agents for Alzheimer's disease.[1] This highlights its utility as a key intermediate in the synthesis of biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Hypothetical)
Reaction Scheme:
References
Application Notes and Protocols for the Purification of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-[(Methylamino)methyl]phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including distillation, recrystallization, and column chromatography, supported by experimental protocols and data presentation.
Introduction
This compound is a versatile chemical intermediate whose purity is critical for the successful synthesis of downstream products, including potential Alzheimer's disease modifying agents. Common impurities in the synthesis of this compound may include starting materials, by-products, and residual solvents. Effective purification is therefore essential to ensure the quality and efficacy of the final active pharmaceutical ingredient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for developing appropriate purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123926-62-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 157-159 °C | [3] |
| Boiling Point (Predicted) | 244.5 ± 15.0 °C | [3] |
| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.44 ± 0.10 | [3] |
Purification Techniques
The selection of a suitable purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the compound. The following methods are commonly employed for the purification of phenolic compounds and can be adapted for this compound.
Distillation
Distillation is a suitable method for purifying liquids with different boiling points. For compounds with high boiling points, such as this compound, vacuum distillation is employed to prevent thermal decomposition.
Protocol for Vacuum Distillation:
A general procedure for the vacuum distillation of a crude reaction mixture containing a high-boiling phenolic compound is described in a patent for the preparation of 3-(N,N-dimethylamino)phenol, a structurally similar compound.[4][5] This protocol can be adapted for this compound.
Experimental Protocol:
-
Preparation: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump.
-
Heating: Heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The exact boiling point under vacuum will need to be determined empirically, but it will be significantly lower than the predicted atmospheric boiling point.
-
Analysis: Analyze the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Workflow for Vacuum Distillation:
Caption: General workflow for vacuum distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the polar nature of this compound (containing a hydroxyl and an amino group), polar solvents are likely to be suitable. For a similar compound, 4-methyl-3-(methylamino)phenol, it is noted to be more soluble in polar solvents like water and alcohols.[6]
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and using chromatographic techniques.
Workflow for Recrystallization:
Caption: General workflow for recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Selection of Stationary and Mobile Phases:
For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel or alumina) and a non-polar to moderately polar mobile phase is a common choice. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Experimental Protocol:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: General workflow for column chromatography.
Purity Assessment
The purity of this compound after each purification step should be assessed using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions |
| Melting Point | Preliminary purity check | Compare the experimental melting point range to the literature value. A sharp melting point close to the literature value indicates high purity. |
| Gas Chromatography (GC) | Quantitative purity analysis and detection of volatile impurities | While specific conditions for this compound are not readily available, methods for similar phenols often use capillary columns (e.g., DB-5 or DB-1701) with a Flame Ionization Detector (FID).[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of non-volatile impurities | Reverse-phase HPLC with a C18 column and a mobile phase consisting of a buffer (e.g., acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common approach for phenolic compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities | ¹H and ¹³C NMR spectra can confirm the structure of the purified compound and identify any residual impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Provides the molecular weight of the compound, confirming its identity. |
Biological Context and Signaling Pathways
Currently, there is limited publicly available information on the specific signaling pathways involving this compound. It has been mentioned as a precursor for synthesizing arylbenzofuran-based molecules that act as multipotent Alzheimer's disease modifying agents.[1] Another structurally related compound, 2-[(Methylamino)methyl]phenol, has been shown to target the SarA quorum regulator in Staphylococcus aureus, thereby inhibiting biofilm formation and down-regulating virulence genes.[10] This suggests that compounds of this class may have applications in modulating bacterial communication and pathogenesis. Further research is needed to elucidate the specific biological targets and signaling pathways of this compound.
Logical Relationship of Potential Biological Application:
Caption: Potential biological applications of this compound.
Conclusion
The purification of this compound is a critical step in its use as a pharmaceutical intermediate. The choice of purification method, whether distillation, recrystallization, or column chromatography, will depend on the specific impurity profile of the crude material. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and optimize a purification strategy to achieve the desired level of purity for their specific application. Careful monitoring of purity throughout the process using appropriate analytical techniques is essential to ensure the quality of the final product.
References
- 1. This compound | 123926-62-5 [chemicalbook.com]
- 2. 3-((Methylamino)methyl)phenol | C8H11NO | CID 10486905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 123926-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. epa.gov [epa.gov]
- 8. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[(Methylamino)methyl]phenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds utilizing 3-[(Methylamino)methyl]phenol as a key starting material. The focus is on the synthesis of 1,3-benzoxazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine. This unique structure makes it an excellent precursor for the synthesis of various N-substituted heterocyclic compounds through cyclocondensation reactions. One of the most direct applications is in the synthesis of 1,3-benzoxazines via the Mannich reaction with an aldehyde, typically formaldehyde.[1] 1,3-Benzoxazine derivatives are known for their wide range of biological activities and as monomers for high-performance polybenzoxazine resins.[1]
Synthesis of 3,4-Dihydro-7-(hydroxymethyl)-3-methyl-2H-1,3-benzoxazine
The reaction of this compound with formaldehyde proceeds via a Mannich-type condensation to yield the corresponding 1,3-benzoxazine. This one-pot synthesis is efficient and offers a straightforward route to this heterocyclic system.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis of a 1,3-benzoxazine from this compound.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for benzoxazine synthesis.[1]
Materials:
-
This compound
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent like toluene or ethanol)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq.) in 1,4-dioxane, add paraformaldehyde (1.1 eq.).
-
The reaction mixture is stirred and heated to reflux (approximately 101 °C for 1,4-dioxane) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in dichloromethane and washed sequentially with 1N sodium hydroxide solution and deionized water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of 3,4-Dihydro-7-(hydroxymethyl)-3-methyl-2H-1,3-benzoxazine.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |
| This compound | C₈H₁₁NO | 137.18 | 1.0 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 1.1 |
| 3,4-Dihydro-7-(hydroxymethyl)-3-methyl-2H-1,3-benzoxazine | C₁₀H₁₃NO₂ | 179.22 | Theoretical 1.0 |
Note: The yield of the reaction may vary depending on the specific conditions and scale.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterized final product.
Caption: Workflow for the synthesis and characterization of the benzoxazine derivative.
Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of 1,3-benzoxazine heterocyclic systems. The presented protocol provides a clear and reproducible method for obtaining these valuable compounds, which can be further utilized in drug discovery programs and for the development of novel polymeric materials. The straightforward nature of this reaction makes it an attractive route for generating libraries of substituted benzoxazines for further investigation.
References
Application of 3-[(Methylamino)methyl]phenol in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Methylamino)methyl]phenol is a versatile organic compound with potential applications in material science, primarily stemming from its unique molecular structure which incorporates a phenolic hydroxyl group, a secondary amine, and a reactive aromatic ring. While direct applications in material science are not extensively documented, its structural similarity to known monomers and curing agents allows for the extrapolation of its potential uses. This document outlines potential applications of this compound as a monomer for polymer synthesis and as a curing agent for epoxy resins, based on established chemical principles and data from related compounds. Detailed hypothetical protocols and comparative data are provided to guide researchers in exploring its utility in these areas.
Potential Application as a Monomer in Polymer Synthesis
The presence of both a hydroxyl and a secondary amine group, along with an aromatic ring, makes this compound a candidate for the synthesis of novel polymers. It can potentially be used in the production of polymers analogous to polyanilines and phenolic resins, which are known for their conductive and thermal properties, respectively. Aminophenols are recognized as valuable monomers in the synthesis of new classes of polymers.[1]
Proposed Polymerization Route: Oxidative Polymerization
Drawing parallels with the synthesis of poly(m-aminophenol), this compound could undergo oxidative polymerization to form a conductive polymer.[2] The reaction would proceed via the formation of radical cations, leading to the formation of a polymer chain.
Experimental Protocol: Synthesis of Poly(this compound)
-
Monomer Preparation: Dissolve this compound in an appropriate acidic medium (e.g., 1M HCl) with constant stirring in a reaction vessel maintained at a low temperature (0-5 °C).
-
Initiation: Prepare a solution of an oxidizing agent, such as ammonium persulfate or potassium dichromate, in the same acidic medium. The molar ratio of monomer to oxidizing agent should be optimized, typically starting at 1:1.
-
Polymerization: Add the oxidizing agent solution dropwise to the monomer solution under continuous stirring. Maintain the low temperature throughout the addition.
-
Reaction Completion: After the complete addition of the oxidizing agent, allow the reaction to proceed for several hours (e.g., 5 hours) with continuous stirring, followed by refrigeration overnight to ensure maximum polymerization.
-
Purification: The resulting polymer precipitate should be collected by filtration and washed extensively with distilled water until the filtrate is colorless and neutral.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization: The synthesized polymer can be characterized using Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study its electronic properties, and techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze its morphology. The conductivity of the polymer can be measured using the four-probe method.
Logical Workflow for Polymer Synthesis
Caption: Workflow for the synthesis and characterization of poly(this compound).
Comparative Data for a Related Polymer
While no specific data exists for poly(this compound), the following table summarizes the properties of a structurally related polymer, poly(m-aminophenol), to provide a benchmark for expected performance.
| Property | Poly(m-aminophenol) (PmAP) | Reference |
| Conductivity | 2.3 x 10⁻⁵ S/m | [2] |
| Morphology | Open ring keto-derivative structure | [2] |
Potential Application as a Curing Agent for Epoxy Resins
The secondary amine and phenolic hydroxyl groups in this compound can both react with the epoxide rings of epoxy resins, making it a potential curing agent or hardener.[3] The amine group can react at ambient or slightly elevated temperatures, while the hydroxyl group typically requires higher temperatures or a catalyst to react. This dual functionality could lead to a two-stage curing process, potentially offering unique properties to the final thermoset material. The Mannich reaction, used to synthesize aminomethylated phenols, is a known route to produce effective epoxy curing agents.[4]
Proposed Curing Mechanism
The curing process would likely involve the nucleophilic attack of the secondary amine's active hydrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a carbon-nitrogen bond. At higher temperatures, the phenolic hydroxyl group can also react with the epoxy ring. This process results in a highly cross-linked, three-dimensional polymer network.
Signaling Pathway for Epoxy Curing
References
Troubleshooting & Optimization
3-[(Methylamino)methyl]phenol stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-[(Methylamino)methyl]phenol. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound is limited in the public domain. The following guidance is based on the general chemical properties of phenolic compounds and secondary amines. It is essential to conduct specific stability studies for this compound under your unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its structure, which includes a phenolic hydroxyl group and a secondary amine, the stability of this compound is likely influenced by:
-
pH: The molecule possesses both an acidic phenolic group and a basic secondary amine, making its stability dependent on the pH of the solution.
-
Oxidizing agents: Phenols and amines are susceptible to oxidation.[1]
-
Light: Phenolic compounds can be light-sensitive and may undergo photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Presence of metal ions: Metal ions can catalyze oxidative degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark place in a tightly sealed container.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize exposure to oxygen.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific pathways have not been extensively documented, potential degradation routes based on its functional groups include:
-
Oxidation: The phenolic ring is susceptible to oxidation, which could lead to the formation of quinone-type structures and potentially ring-opening products. The secondary amine can be oxidized to form various products, including N-oxides.[1]
-
Photodegradation: Exposure to UV or visible light can induce reactions involving the phenolic ring, potentially leading to the formation of colored degradation products.[1]
Troubleshooting Guides
Problem: I am observing a color change in my solution of this compound over time.
-
Possible Cause: This is likely due to the oxidation or photodegradation of the phenolic ring, which often results in the formation of colored quinone-like compounds.[1]
-
Troubleshooting Steps:
-
Protect from light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil.[1]
-
Deoxygenate solvents: Before preparing solutions, purge your solvents with an inert gas like nitrogen or argon.[1]
-
Use of antioxidants: If compatible with your experimental setup, consider adding a suitable antioxidant.[1]
-
pH control: Maintain the pH of your solution within a range that minimizes degradation. The stability of phenols can be pH-dependent.[1]
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These could be degradation products that have formed during sample preparation, storage, or the analytical procedure itself.[1]
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will help determine if the degradation is occurring over time during storage.[1]
-
Evaluate sample preparation: Assess if any steps in your sample preparation, such as heating or exposure to strong acids or bases, could be causing degradation.[1]
-
Perform forced degradation studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and their retention times, which will aid in peak identification.[1]
-
Use a stability-indicating method: Ensure your analytical method can separate the parent compound from all potential degradation products.[1]
-
Data Presentation
The following tables summarize the type of quantitative data that would be generated from stability and forced degradation studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 80 | Data to be determined | Data to be determined |
| 0.1 M NaOH | 24 | 80 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 | Room Temperature | Data to be determined | Data to be determined |
| Heat (Solid State) | 48 | 105 | Data to be determined | Data to be determined |
| UV Light (254 nm) | 24 | Room Temperature | Data to be determined | Data to be determined |
Table 2: Stability Data under Recommended Storage Conditions
| Time Point (Months) | Storage Condition | Assay (%) of this compound | Total Impurities (%) | Appearance |
| 0 | Cool, dark, inert atmosphere | Initial value | Initial value | Initial appearance |
| 3 | Cool, dark, inert atmosphere | Data to be determined | Data to be determined | Data to be determined |
| 6 | Cool, dark, inert atmosphere | Data to be determined | Data to be determined | Data to be determined |
| 12 | Cool, dark, inert atmosphere | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Forced Degradation Studies [1]
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent to prepare a 100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Visualizations
References
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-[(Methylamino)methyl]phenol synthesis. The primary focus is on the common and direct synthetic route: the reductive amination of 3-hydroxybenzaldehyde with methylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | The initial condensation of 3-hydroxybenzaldehyde and methylamine to form the imine intermediate is crucial. This reaction is often reversible and pH-sensitive. Ensure the reaction is conducted at a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine nucleophile excessively.[1] Consider pre-forming the imine by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[2] The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. |
| Ineffective Reducing Agent | The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of 3-hydroxybenzyl alcohol as a byproduct and lowering the yield of the desired amine.[3] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[2] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent degradation. |
| Suboptimal Reaction Temperature | Both imine formation and reduction are temperature-dependent. Imine formation can often be performed at room temperature, while the reduction step may benefit from cooling to control exothermicity and minimize side reactions. If the reaction is sluggish, gentle heating during the imine formation step might be beneficial, but this should be monitored carefully to avoid degradation. |
| Improper Work-up and Isolation | This compound is amphoteric, containing both a basic amine and an acidic phenol. This can complicate extraction. During aqueous work-up, carefully adjust the pH. To extract the product into an organic solvent, the aqueous layer should be made basic (pH > 10) to deprotonate the phenolic hydroxyl group and ensure the amine is in its free base form. Conversely, to isolate the product as a hydrochloride salt, the pH should be adjusted to be acidic.[4] |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause and Identification | Remediation and Prevention |
| 3-Hydroxybenzyl alcohol | This impurity arises from the reduction of the starting material, 3-hydroxybenzaldehyde. It is a common byproduct when using less selective reducing agents like sodium borohydride.[1][5] It can be identified by its characteristic spectroscopic data (NMR, MS). | Use a more selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this side reaction.[2] |
| N,N-dimethyl-3-hydroxybenzylamine (Tertiary Amine) | This is a product of over-alkylation, where the desired secondary amine product reacts with another molecule of the starting aldehyde and is subsequently reduced.[6] | Use a molar excess of methylamine relative to the aldehyde to favor the formation of the secondary amine. Careful and portion-wise addition of the reducing agent can also help control this side reaction. |
| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or adding a fresh portion of the reducing agent. Ensure the quality of the methylamine and reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most direct and widely used method is the reductive amination of 3-hydroxybenzaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[7] While other routes exist, this method is often preferred for its operational simplicity and potentially high yields.[7]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent significantly impacts the reaction's success. A comparison of common reducing agents is provided below:
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to byproducts.[3] Often requires a two-step process.[2] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine over the aldehyde, allowing for a one-pot reaction. Stable in mildly acidic conditions. | Highly toxic and can generate toxic cyanide gas, requiring careful handling and work-up. | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for the reduction of imines. Less toxic than NaBH₃CN. Tolerates a wide range of functional groups.[2] | More expensive than NaBH₄. Can be moisture-sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
For this specific synthesis, sodium triacetoxyborohydride is often the preferred choice due to its high selectivity and lower toxicity.
Q3: How critical is pH control during the reaction?
A3: pH control is very important. The formation of the imine intermediate is favored under slightly acidic conditions (pH 6-7).[1] If the pH is too low (highly acidic), the methylamine will be protonated, rendering it non-nucleophilic. If the pH is too high (basic), the formation of the iminium ion, which is the species that is reduced, is slow.
Q4: How can I effectively purify the final product?
A4: Purification can typically be achieved through acid-base extraction followed by crystallization or chromatography.
-
Acid-Base Extraction: Due to the presence of both a phenolic hydroxyl group and a basic amino group, the product's solubility is pH-dependent. To purify, you can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer (e.g., with NaOH to pH > 10) will allow for the re-extraction of the purified free base into an organic solvent.
-
Crystallization: The product can often be isolated and purified as its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., isopropanol, acetone) and adding a solution of HCl.[4]
Q5: What are some common storage and stability concerns for this compound?
A5: Phenols and amines can be susceptible to oxidation, which may lead to discoloration over time. It is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Storing it as the hydrochloride salt can improve its stability.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add a solution of methylamine (1.2-1.5 eq, e.g., as a solution in THF or water) to the aldehyde solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by forming the hydrochloride salt.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol - Google Patents [patents.google.com]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(Methylamino)methyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent synthetic routes are the reductive amination of 3-hydroxybenzaldehyde with methylamine and the Mannich reaction involving phenol, formaldehyde, and methylamine.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The impurity profile largely depends on the synthetic route chosen.
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Reductive Amination Route: The most common impurity is the tertiary amine byproduct, N,N-bis(3-hydroxybenzyl)methylamine, which arises from the dialkylation of methylamine.[1] Other potential impurities include unreacted starting materials such as 3-hydroxybenzaldehyde and residual methylamine, as well as the intermediate imine.
-
Mannich Reaction Route: This reaction can sometimes lead to multiple aminomethylations on the phenol ring.[2] Therefore, potential impurities include di-substituted phenols like 2,4-bis{[(methylamino)methyl]}phenol and 4,6-bis{[(methylamino)methyl]}phenol.
Q3: What analytical techniques are recommended for purity analysis of this compound?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for analyzing the purity of this compound and its related impurities.[3][4][5] For GC-MS analysis, derivatization of the phenol and amine functionalities may be necessary to improve volatility and peak shape.[4][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: High Levels of Tertiary Amine Impurity in Reductive Amination
Description: The final product shows a significant peak corresponding to the N,N-bis(3-hydroxybenzyl)methylamine impurity. This is a common issue in reductive amination where the primary amine is over-alkylated.[6]
Possible Causes:
-
Incorrect stoichiometry of reactants.
-
Prolonged reaction time or elevated temperature.
-
Inefficient reduction of the initially formed secondary amine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Stoichiometry | Use a molar excess of methylamine relative to 3-hydroxybenzaldehyde. This shifts the equilibrium towards the formation of the desired secondary amine and minimizes the chance of the secondary amine reacting further. |
| 2 | Optimize Reaction Conditions | Conduct the reaction at the lowest effective temperature and monitor the progress closely by TLC or HPLC to avoid prolonged reaction times after the consumption of the aldehyde. |
| 3 | Control Addition of Reducing Agent | Add the reducing agent portion-wise to maintain a low concentration, which can favor the reduction of the more reactive imine of the primary amine over the less reactive secondary amine. |
Issue 2: Presence of Multiple Aminomethylated Products in Mannich Reaction
Description: The product mixture contains significant amounts of di-substituted phenols, indicating a lack of regioselectivity.
Possible Causes:
-
Reaction conditions favoring multiple substitutions.
-
Inappropriate choice of solvent or catalyst.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a stoichiometric amount or a slight excess of phenol relative to formaldehyde and methylamine to reduce the likelihood of multiple additions to the same phenol ring. |
| 2 | Modify Reaction Conditions | Lowering the reaction temperature can sometimes improve regioselectivity. |
| 3 | Solvent Selection | The choice of solvent can influence the reactivity and selectivity. Experiment with different solvents, such as ethanol or methanol, to find the optimal conditions for mono-substitution. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
3-Hydroxybenzaldehyde
-
Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[6]
-
Methanol or another suitable solvent
-
Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add methylamine solution to the cooled aldehyde solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise add the reducing agent (e.g., sodium borohydride). Caution: Hydrogen gas is evolved.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
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Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
HPLC-UV Method for Purity Analysis
This is a general method and should be validated for your specific application.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common impurities in different synthetic routes.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]phenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(Methylamino)methyl]phenol. It provides troubleshooting advice for common side products and impurities encountered during the reaction, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) - Troubleshooting Side Products
Q1: I performed a reductive amination of 3-hydroxybenzaldehyde with methylamine and my final product is a mixture. What are the likely side products?
A1: In the reductive amination synthesis of this compound, several side products can form. The most common are:
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3-[(Dimethylamino)methyl]phenol (Tertiary Amine): This is a result of over-methylation of the desired secondary amine. This can occur if the newly formed this compound reacts further with the aldehyde and reducing agent.
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3-Hydroxybenzyl alcohol: This side product is formed by the direct reduction of the starting material, 3-hydroxybenzaldehyde, by the reducing agent.
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Unreacted 3-hydroxybenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in your final product mixture.
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3,3'-(Methylazanediyl)bis(methylene)diphenol (Dimeric Impurity): This impurity can arise from the reaction of the product, this compound, with another molecule of 3-hydroxybenzaldehyde followed by reduction.
Q2: My main impurity is the tertiary amine, 3-[(Dimethylamino)methyl]phenol. How can I minimize its formation?
A2: The formation of the tertiary amine is a common issue of over-alkylation in reductive amination.[1] To minimize this side product, consider the following strategies:
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Control Stoichiometry: Use a slight excess of methylamine relative to 3-hydroxybenzaldehyde. This can help to ensure the aldehyde preferentially reacts with the primary amine rather than the secondary amine product. A molar ratio of 1:1.1 to 1:1.5 (aldehyde:amine) is a good starting point.
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Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump over an extended period. This keeps the concentration of the reducing agent low, which can favor the reduction of the initially formed imine over the subsequent reaction of the product amine.
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second alkylation reaction more significantly than the first.
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Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are known to be more selective for the reduction of imines over aldehydes and can help minimize both aldehyde reduction and over-alkylation.[2]
Q3: I am observing a significant amount of 3-hydroxybenzyl alcohol in my product mixture. What causes this and how can I prevent it?
A3: The formation of 3-hydroxybenzyl alcohol is due to the direct reduction of the starting aldehyde.[3] This is more likely to occur under the following conditions:
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Reactive Reducing Agent: Strong reducing agents like sodium borohydride can readily reduce aldehydes.[4]
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Slow Imine Formation: If the formation of the imine between 3-hydroxybenzaldehyde and methylamine is slow, the reducing agent has a greater opportunity to react with the free aldehyde.
To prevent this:
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Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for imines and iminium ions over aldehydes and ketones, especially at controlled pH.[2][5]
-
Pre-formation of the Imine: Allow the 3-hydroxybenzaldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the imine, which is then readily reduced. Monitoring the imine formation by techniques like TLC or NMR can be beneficial.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction while minimizing aldehyde reduction.[5]
Q4: Are there any side reactions involving the phenolic hydroxyl group I should be aware of?
A4: While less common under standard reductive amination conditions, the phenolic hydroxyl group can potentially participate in side reactions, especially if harsh reagents or high temperatures are used.
-
O-Alkylation: Under strongly basic conditions, the phenoxide can be formed, which could potentially be alkylated. However, this is unlikely in a typical reductive amination which is often run under neutral to slightly acidic conditions.
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Reaction with Formaldehyde (if used): If formaldehyde is present (as in an Eschweiler-Clarke type reaction), it can react with the electron-rich phenol ring to form hydroxymethylphenols, which can further polymerize to form resins.[6] This is generally not a concern in a standard reductive amination with a pre-formed aldehyde.
To avoid these issues, maintain mild reaction conditions and avoid strong bases.
Quantitative Data Summary
While specific quantitative data for side product formation in the synthesis of this compound is not extensively reported, the following table provides a representative summary of potential impurity levels under different reaction conditions, based on general principles of reductive amination.
| Side Product | Condition A: NaBH₄, Methanol, 1:1 Aldehyde:Amine | Condition B: NaBH(OAc)₃, DCE, 1:1.2 Aldehyde:Amine, Slow Addition of RA |
| 3-[(Dimethylamino)methyl]phenol | 5-15% | < 5% |
| 3-Hydroxybenzyl alcohol | 10-25% | < 5% |
| Unreacted 3-hydroxybenzaldehyde | < 5% | < 2% |
| 3,3'-(Methylazanediyl)bis(methylene)diphenol | < 2% | < 1% |
RA: Reducing Agent; DCE: 1,2-Dichloroethane
Experimental Protocol: Reductive Amination of 3-Hydroxybenzaldehyde
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Hydroxybenzaldehyde
-
Methylamine (e.g., 40% solution in water or 2M solution in THF/Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
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Anhydrous Methanol or 1,2-Dichloroethane (DCE)
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Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution
-
Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol or DCE (approximately 10 mL per gram of aldehyde).
-
Amine Addition: To the stirred solution, add methylamine (1.2 eq). If using an aqueous solution of methylamine, be mindful of the compatibility with the chosen reducing agent.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway for this compound via reductive amination.
Caption: Troubleshooting workflow for side product mitigation.
References
optimization of reaction conditions for 3-[(Methylamino)methyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 3-[(Methylamino)methyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the direct reductive amination of 3-hydroxybenzaldehyde with methylamine and the Eschweiler-Clarke methylation of 3-hydroxybenzylamine.[1]
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the scale of the synthesis, available starting materials, and desired purity. Reductive amination is a versatile one-pot reaction often favored in laboratory settings for its convenience and potentially high yields.[1] The Eschweiler-Clarke reaction is a classic method that is particularly effective for methylation and avoids the formation of quaternary ammonium salts.[2]
Q3: What is the key intermediate for the Eschweiler-Clarke route?
A3: The necessary precursor for the Eschweiler-Clarke synthesis of this compound is 3-hydroxybenzylamine. This can be synthesized from 3-hydroxybenzaldehyde via reductive amination with ammonia.[3]
Q4: Are there significant safety concerns with any of the common reagents?
A4: Yes. When using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in reductive amination, it is important to handle it with care as it is highly toxic and can generate cyanide byproducts.[4] Always work in a well-ventilated fume hood and follow appropriate safety protocols.
Troubleshooting Guides
Reductive Amination of 3-Hydroxybenzaldehyde
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. 2. Decomposition of Reducing Agent: Some reducing agents are sensitive to acidic conditions or moisture. 3. Reduction of Starting Aldehyde: The reducing agent may be reducing the 3-hydroxybenzaldehyde before it can form the imine. | 1. Control pH: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without degrading the reactants. The use of a mild acid catalyst like acetic acid can be beneficial. 2. Use a pH-stable Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is stable in mildly acidic conditions. If using NaBH₄, it should be added after the imine has had time to form. 3. Use a Selective Reducing Agent: NaBH(OAc)₃ or NaBH₃CN are generally more selective for the iminium ion over the aldehyde. |
| Formation of Side Products | 1. Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine. 2. Alcohol Formation: The reducing agent can reduce the starting 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol. | 1. Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the desired secondary amine. 2. Use a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ and NaBH₃CN are less likely to reduce the starting aldehyde. |
| Difficult Product Isolation | 1. Product is water-soluble: The phenolic hydroxyl and amine groups can make the product somewhat soluble in water, leading to losses during aqueous workup. 2. Emulsion formation during extraction: The presence of both acidic and basic groups can lead to the formation of emulsions. | 1. pH Adjustment and Salting Out: Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. Adding a saturated solution of NaCl (brine) can also decrease the solubility of the product in the aqueous phase. 2. Use of Different Solvents: Try a different extraction solvent or a mixture of solvents to break up emulsions. |
Eschweiler-Clarke Reaction of 3-Hydroxybenzylamine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Methylation | 1. Insufficient Reagents: Not enough formaldehyde or formic acid to drive the reaction to completion. 2. Low Reaction Temperature: The reaction is typically heated to ensure it proceeds at a reasonable rate. | 1. Use Excess Reagents: The Eschweiler-Clarke reaction is typically run with an excess of both formaldehyde and formic acid.[2] 2. Increase Temperature: Heat the reaction mixture, often to near the boiling point of the aqueous solution, to ensure the reaction goes to completion.[2] |
| Formation of Formyl Ester | The phenolic hydroxyl group can potentially be formylated by formic acid under the reaction conditions. | Hydrolysis during Workup: A basic workup step (e.g., with NaOH or Na₂CO₃) will hydrolyze any formyl ester back to the phenol. |
| Product Purity Issues | Residual Starting Material or Reagents: Difficulty in removing unreacted 3-hydroxybenzylamine or excess reagents. | Acid-Base Extraction: Utilize the basicity of the amine product to separate it from neutral or acidic impurities through a series of acid-base extractions. Final purification can be achieved by crystallization or column chromatography.[5] |
Data Presentation
Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | 3-Hydroxybenzaldehyde, Methylamine | 3-Hydroxybenzylamine, Formaldehyde, Formic Acid |
| Key Reagents | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) | Formic Acid, Formaldehyde |
| Typical Yield | Generally high (80-95% for analogous reactions)[3] | High (>80% for many amines) |
| Reaction Time | 6-24 hours[1] | Can be several hours, often requires heating[5] |
| Key Advantages | One-pot procedure, wide variety of reducing agents available.[1] | Avoids over-methylation to quaternary ammonium salts, uses inexpensive reagents.[2] |
| Key Disadvantages | Potential for over-alkylation to tertiary amine, some reducing agents are toxic. | Requires a pre-synthesized starting material (3-hydroxybenzylamine). |
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | High for imines over aldehydes | Mild, non-toxic, high-yielding for a broad range of substrates. | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | High for imines over aldehydes | Effective in one-pot reactions, not water-sensitive. | Highly toxic, generates cyanide waste.[4] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes and ketones | Inexpensive, readily available. | Less selective, often requires a two-step process (pre-formation of imine). |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | Good | "Green" reducing agent, high yields possible. | Requires specialized hydrogenation equipment, catalyst can be expensive. |
Experimental Protocols
Protocol 1: Reductive Amination of 3-Hydroxybenzaldehyde using NaBH(OAc)₃
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Addition of Amine: Add a solution of methylamine (1.1-1.2 eq) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Protocol 2: Eschweiler-Clarke Methylation of 3-Hydroxybenzylamine
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzylamine (1.0 eq) with an excess of formic acid (e.g., 2-3 eq).
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C for several hours. Monitor the reaction by TLC or LC-MS.[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a solution of sodium hydroxide to a pH of >10.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Mandatory Visualizations
Caption: Workflow for this compound synthesis via reductive amination.
Caption: Workflow for this compound synthesis via Eschweiler-Clarke reaction.
Caption: General troubleshooting workflow for synthesis optimization.
References
resolving poor peak shape in HPLC analysis of 3-[(Methylamino)methyl]phenol
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges, particularly poor peak shape, encountered during the HPLC analysis of 3-[(Methylamino)methyl]phenol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for this compound showing significant peak tailing?
A1: Peak tailing for this compound is a common issue and typically stems from its chemical structure. This compound contains a basic secondary amine group and an acidic phenolic group. The primary cause of tailing is the interaction between the basic amine group and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases (like C18 columns).[1][2][3] This secondary interaction mechanism, in addition to the intended reversed-phase retention, causes some analyte molecules to be retained longer, resulting in an asymmetrical or tailing peak.[1][2][4]
Q2: How can I improve my peak shape by modifying the mobile phase?
A2: Mobile phase optimization is the most effective strategy for mitigating peak tailing for amine-containing compounds.
-
pH Adjustment: The mobile phase pH is a critical parameter.[5][6] To minimize unwanted interactions with silanols, the pH of the mobile phase should be adjusted to keep the silanol groups in a neutral, protonated state. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the silanol groups are fully protonated, which significantly reduces their capacity for secondary interactions with the protonated basic analyte.[2][7] It is recommended to work at a pH that is at least two units away from the analyte's pKa to ensure a stable retention time and peak shape.[6][8]
-
Use of Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid (typically 0.1%) helps to control and maintain a low pH.[9][10][11]
-
Competing Bases: Introducing a "silanol suppressor" like triethylamine (TEA) at low concentrations (e.g., 5-10 mM) can improve peak shape.[1][7] The TEA competes with the analyte for binding to the active silanol sites, effectively masking them and allowing the analyte to elute more symmetrically.[7] However, this approach can sometimes shorten column lifetime.[7]
-
-
Buffer Concentration: Using a buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 10-50 mM) is crucial for maintaining a stable pH across the column, which is essential for reproducible results and good peak shape.[1][4]
Q3: What type of HPLC column is best suited for analyzing this compound?
A3: Column selection plays a vital role in achieving good peak symmetry.
-
High-Purity, "Type B" Silica Columns: Modern columns are manufactured with high-purity silica that has a lower concentration of metal contaminants and, consequently, fewer and less acidic residual silanol groups.[7] These columns inherently provide better peak shapes for basic compounds.
-
End-Capped Columns: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2][12] While this process is not 100% effective, it significantly reduces the sites available for secondary interactions.[2]
-
Columns with High pH Stability: An alternative strategy is to use a column specifically designed for high pH environments (e.g., pH > 8).[12] At a high pH, the basic amine group of the analyte is in its neutral form, and interactions with the (now deprotonated) silanols are minimized.
-
Guard Columns: It is always advisable to use a guard column packed with the same material as the analytical column.[1][13] This protects the main column from strongly adsorbed sample components and particulates, extending its life and maintaining performance.[13]
Q4: Could my instrument setup or sample preparation be the source of the poor peak shape?
A4: Yes, instrumental and sample-related factors can also contribute to peak distortion.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak fronting or tailing.[1][4] To check for this, dilute your sample 10-fold and reinject; if the peak shape improves, overload was the issue.[1]
-
Extra-Column Volume: Excessive volume from wide-bore or long tubing, as well as loose fittings between the injector, column, and detector, can cause band broadening and peak tailing.[1] Ensure all connections are secure and use tubing with an appropriate internal diameter for your system.
-
Column Contamination and Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample path and cause distorted or split peaks.[1][2][4] Regular column flushing, sample filtration, and the use of in-line filters can prevent these issues.[1] If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may help.[2]
Troubleshooting Guide
The following workflow provides a logical approach to diagnosing and resolving poor peak shape for this compound.
Caption: Troubleshooting workflow for resolving poor peak shape.
Data Summary Tables
Table 1: Effect of Mobile Phase Modifications on Peak Asymmetry Factor (As)
| Parameter | Condition | Expected Asymmetry Factor (As)* | Rationale |
| Mobile Phase pH | pH 7.0 (Unbuffered) | > 2.0 | Significant interaction between ionized silanols and the basic analyte.[2] |
| pH 3.0 (Buffered) | 1.1 - 1.5 | Protonation of silanols minimizes secondary retention mechanisms.[2][7] | |
| Mobile Phase Additive | No Additive (pH 3.0) | 1.3 - 1.7 | Residual silanol activity may still cause some tailing. |
| 0.05% Triethylamine (pH 3.0) | 1.0 - 1.3 | TEA acts as a competing base, masking active silanol sites.[1][7] |
*Expected values are illustrative, based on typical chromatographic principles for basic analytes.
Table 2: Comparison of Column Technologies for Analysis of Basic Compounds
| Column Type | Key Feature | Suitability for this compound |
| Traditional "Type A" Silica C18 | High surface silanol activity. | Poor: Prone to significant peak tailing.[7] |
| High-Purity, End-Capped "Type B" C18 | Low silanol activity, inert surface. | Good: Recommended for reducing peak tailing.[7] |
| Polar-Embedded Phase | Contains a polar group embedded in the alkyl chain. | Very Good: Offers alternative selectivity and can shield silanol interactions. |
| High pH Stable Hybrid/Polymer Phase | Stable in mobile phases up to pH 11-12. | Excellent: Allows analysis with the amine group in its neutral, non-interactive state.[12] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Buffering
-
Determine Analyte pKa: Identify the pKa of the basic amine group of this compound (approx. 9-10).
-
Select Target pH: Choose a target pH at least 2 units below the amine pKa to ensure full protonation of the analyte and suppression of silanol activity. A pH of 3.0 is a good starting point.[8]
-
Prepare Aqueous Buffer:
-
To prepare 1L of a 20 mM potassium phosphate buffer at pH 3.0:
-
Weigh out 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in ~950 mL of HPLC-grade water.
-
While stirring, slowly add 85% phosphoric acid dropwise until the pH meter reads 3.0.
-
Add water to a final volume of 1 L.
-
-
Filter Mobile Phase: Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[1]
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the desired organic modifier (e.g., acetonitrile or methanol) to achieve the final mobile phase composition. Always add the organic solvent to the aqueous portion.
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Protocol 2: Diagnosing Column Overload
-
Prepare Standard Sample: Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase) at the concentration you are currently using.
-
Prepare Diluted Sample: Perform a 10-fold serial dilution of the stock solution to create a sample with 1/10th the original concentration.
-
Inject Original Sample: Inject your standard sample and record the chromatogram. Note the peak shape and calculate the asymmetry factor.
-
Inject Diluted Sample: Without changing any other parameters, inject the 10-fold diluted sample.
-
Compare Peak Shapes:
-
Remedy: If overload is confirmed, reduce the mass of sample injected by either lowering the sample concentration or reducing the injection volume.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]phenol
Welcome to the technical support center for the synthesis of 3-[(Methylamino)methyl]phenol. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? The most prevalent and direct method is the reductive amination of 3-hydroxybenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the desired secondary amine.
Q2: Why is pH control critical in this reaction? The pH of the reaction medium is a crucial parameter. The initial step, the formation of the imine, is typically favored under mildly acidic conditions (e.g., pH 4-5).[1][2] If the pH is too low (too acidic), the methylamine will be protonated, rendering it non-nucleophilic and halting the reaction.[3] If the pH is too high (too basic), the activation of the aldehyde's carbonyl group for nucleophilic attack is insufficient.[3]
Q3: Can I use methylamine hydrochloride directly? Yes, using methylamine hydrochloride is a common practice. The hydrochloride salt can help establish the mildly acidic conditions necessary for imine formation.[4] However, depending on the specific protocol and reducing agent, you may need to add a mild base to free up some of the amine for the initial nucleophilic attack.
Q4: What are the main side products to watch out for? Potential side products in this synthesis include:
-
3-Hydroxybenzyl alcohol: Formed if the reducing agent is too reactive and reduces the starting 3-hydroxybenzaldehyde before it can form an imine with methylamine.[1]
-
Tertiary Amine (Over-alkylation product): The desired secondary amine product can potentially react with another molecule of 3-hydroxybenzaldehyde to form a tertiary amine, although this is less common when an excess of the primary amine is used.
-
Unreacted Starting Materials: Incomplete conversion will leave both 3-hydroxybenzaldehyde and methylamine in the reaction mixture.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has a very low conversion rate. What are the first things I should check?
A: Low yield is a common issue that can be traced back to several factors. Follow this checklist:
-
Imine Formation: Confirm that the intermediate imine is forming. This can be monitored by Thin Layer Chromatography (TLC), where you should see the aldehyde spot disappear and a new, typically less polar, imine spot appear.[1] If the imine is not forming, consider the following:
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Water Content: The formation of an imine from an aldehyde and an amine releases a molecule of water. The reaction is an equilibrium, so excess water can inhibit it. Try adding a dehydrating agent like molecular sieves.
-
pH Adjustment: Your pH may be incorrect. Add a catalytic amount of a mild acid, such as acetic acid (AcOH), to promote imine formation.[1][2]
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Reagent Purity: Ensure your 3-hydroxybenzaldehyde and methylamine are of high purity and have not degraded.
-
-
Reducing Agent Activity: Your reducing agent may be the issue.
-
Degradation: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions. Test your reducing agent on a simple, reliable substrate to confirm its activity.[3]
-
Incorrect Choice: The choice of reducing agent is critical. For a one-pot synthesis, a mild agent like sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the iminium ion in the presence of the aldehyde. A stronger agent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.[5]
-
-
Reaction Conditions:
-
Solubility: Ensure all reactants are soluble in your chosen solvent. Methanol (MeOH) is a common and effective solvent for this reaction.[6]
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-60°C) may be required to drive a sluggish reaction to completion.[2]
-
Problem 2: The main product is 3-hydroxybenzyl alcohol, not the desired amine.
Q: My analysis shows that my starting aldehyde was simply reduced to the corresponding alcohol. Why did this happen?
A: This is a classic sign that your reducing agent is too reactive for a one-pot procedure.
-
Cause: You are likely using a strong reducing agent like sodium borohydride (NaBH₄) under conditions where it reduces the aldehyde faster than the aldehyde can react with methylamine to form the imine.
-
Solution 1 (Change Reagent): Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the iminium ion intermediate.[5]
-
Solution 2 (Change Procedure): If you must use NaBH₄, adopt a two-step procedure. First, mix the 3-hydroxybenzaldehyde and methylamine in methanol with a catalytic amount of acetic acid. Stir for 1-2 hours to allow for complete imine formation (monitor by TLC). Once the aldehyde is consumed, cool the reaction in an ice bath and then add the NaBH₄ portion-wise.[1]
Problem 3: Difficulty Purifying the Final Product
Q: My crude product is a complex mixture. How can I effectively isolate the this compound?
A: Purification can be challenging due to the presence of both acidic (phenol) and basic (amine) functional groups. An acid-base extraction is a highly effective method.
-
Initial Workup: After the reaction is complete, quench any remaining reducing agent by carefully adding an acid (e.g., 1M HCl) until gas evolution ceases.
-
Solvent Removal: Remove the reaction solvent (e.g., methanol) under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic phenol of the unreacted 3-hydroxybenzaldehyde, moving it to the aqueous layer.
-
To isolate your product, extract the organic layer with dilute acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving neutral organic impurities behind in the EtOAc layer.
-
Collect the acidic aqueous layer, cool it in an ice bath, and carefully basify it with a base (e.g., 1M NaOH or NH₄OH) to a pH of ~9-10.
-
The product will precipitate out or can be extracted with a fresh portion of an organic solvent like dichloromethane (DCM) or EtOAc.
-
-
Final Purification: The recovered product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; high reactivity; reaction byproducts are easy to remove. | Can reduce aldehydes/ketones; best used in a two-step process; less selective.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, H₂O, THF | Selective for imines/iminium ions; allows for one-pot reactions; stable in mildly acidic pH (4-6).[4][7] | Toxic cyanide byproduct; more expensive than NaBH₄.[1] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Good selectivity for imines; non-toxic byproducts; effective for a wide range of substrates. | Water and methanol sensitive; often requires anhydrous conditions.[6] |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH | "Green" method with high atom economy; no salt byproducts. | Requires specialized hydrogenation equipment; catalyst can be expensive; may reduce other functional groups. |
Experimental Protocols
Representative Protocol: One-Pot Synthesis using Sodium Cyanoborohydride
Disclaimer: This is a representative protocol based on established procedures for reductive amination. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq). Dissolve it in methanol (approx. 0.2 M concentration).
-
Amine Addition: Add methylamine (a 40% solution in water, 1.2 eq) to the flask, followed by glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1 hour. The solution may turn yellow, indicating the formation of the imine.
-
Reduction: In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN, 1.1 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture.
-
Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 9:1 DCM:MeOH eluent) until the imine intermediate is consumed (typically 4-12 hours).
-
Work-up:
-
Carefully add 1M HCl to the flask to quench the reaction.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction as described in the "Troubleshooting Guide" to isolate the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Synthesis Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
minimizing degradation of 3-[(Methylamino)methyl]phenol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-[(Methylamino)methyl]phenol during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound, also known as phenylephrine in its (R)-enantiomer form, is a phenolic amine used as a decongestant in many pharmaceutical formulations.[1][2][3] Its structure, containing both a phenol group and a secondary amine, makes it susceptible to degradation under various conditions, which can lead to inaccurate quantification and the formation of impurities.[4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound include:
-
Oxidation: The phenol group is prone to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[4][6]
-
Hydrolysis: Under acidic or basic conditions, the molecule can undergo hydrolysis.[4][7]
-
Reaction with Excipients: A significant degradation pathway occurs in formulations containing maleic acid salts (e.g., chlorpheniramine maleate), leading to the formation of a Michael addition adduct.[2][3][8]
-
Photodegradation: Exposure to light can lead to degradation, particularly in solutions.[7][9]
-
Thermal Degradation: Elevated temperatures can increase the rate of degradation.[6][7]
Q3: How can I minimize the degradation of this compound during sample preparation and storage?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain samples at a slightly acidic pH (e.g., 4.5-6.0) to reduce the formation of certain degradants, especially if maleate salts are present.[8][10]
-
Protect from Light: Store samples in amber vials or protect them from light to prevent photodegradation.[9]
-
Low Temperature Storage: Keep samples refrigerated or frozen to slow down degradation kinetics.[9]
-
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can prevent oxidation.[10]
-
Use of Antioxidants: While not always necessary, the addition of antioxidants could be considered for long-term storage, though their compatibility must be verified.[10]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: What are the recommended analytical techniques for quantifying this compound and its degradants?
A4: The most common and reliable technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[4][6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. UV-spectrophotometry has also been used, but it may lack the specificity to distinguish between the analyte and its degradants.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Analyte / Low Recovery | Degradation of the analyte during sample preparation or storage. | - Review sample handling procedures (see FAQ Q3).- Prepare fresh samples and analyze immediately.- Investigate the pH of the sample and diluent.- Ensure protection from light and storage at a low temperature.[9] |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products.[4][6][7]- If maleate is present in the formulation, suspect the formation of a phenylephrine-maleate adduct.[2][3]- Adjust chromatographic conditions to improve the resolution of the unknown peaks. |
| Peak Tailing for the Analyte | Interaction of the amine group with residual silanols on the HPLC column. | - Use a base-deactivated column or an end-capped column.- Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Results Between Replicates | Ongoing degradation in the autosampler. | - Use a cooled autosampler set to a low temperature (e.g., 4°C).- Limit the time samples spend in the autosampler before injection.- Prepare smaller batches of samples for analysis. |
Quantitative Data on Degradation
The following table summarizes the results of a forced degradation study on phenylephrine HCl (a form of this compound), showing the percentage of degradation under various stress conditions.
| Stress Condition | % Degradation of Phenylephrine HCl | Reference |
| Acid Hydrolysis | 48.50% | [7] |
| Base Hydrolysis | 24.21% (for Bromhexine in the same study) | [7] |
| Oxidation (H₂O₂) | 2.58% | [7] |
| Thermal Degradation | 10.25% | [7] |
| Photolytic Degradation | 12.94% | [7] |
| Neutral Hydrolysis | No degradation observed | [7] |
Note: The base hydrolysis data for phenylephrine was not explicitly stated in the source, so the value for the accompanying drug in the study is provided for context.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 272 nm[4]
-
Injection Volume: 20 µL
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water, adjust the pH to 4.7 with acetic acid, and then mix with methanol in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to create working standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.[4]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP2246045A1 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. rjptonline.org [rjptonline.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. EP2190414A2 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
Technical Support Center: 3-[(Methylamino)methyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-[(Methylamino)methyl]phenol, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a phenolic amine, and its stability is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. As an amphoteric molecule, it can act as a weak acid or base.[1][2] It is particularly susceptible to oxidation, which can be accelerated by exposure to air and light, and this degradation is often pH-dependent.[3] For optimal stability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[3]
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution is a critical factor governing the stability of this compound. The molecule contains both a weakly acidic phenolic hydroxyl group (pKa₂ ≈ 9.8) and a weakly basic secondary amine group (pKa₁ ≈ 4.4).[4] At alkaline pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, leading to the formation of colored degradation products. In strongly acidic conditions, the amine group is protonated, which can also influence stability, though degradation is typically more pronounced under basic conditions. Generally, the compound exhibits its greatest stability in the slightly acidic to neutral pH range.
Q3: What are the likely degradation pathways for this compound at different pH values?
A3: The primary degradation pathway for this compound, especially under neutral to alkaline conditions, is oxidation. The phenoxide ion formed at higher pH is readily oxidized to a quinone-imine or related structures, which can further polymerize to form complex colored impurities. Under strongly acidic or basic conditions, hydrolysis is less likely due to the stability of the aromatic ring and the methylamino-methyl substituent. Photodegradation can also occur, leading to free radical-mediated reactions.
Q4: I observed a color change in my solution of this compound. What could be the cause?
A4: A color change, typically to a pink, red, or brown hue, is a common indicator of degradation. This is most often due to oxidation of the phenolic ring, which is accelerated by:
-
High pH: Alkaline conditions promote the formation of the easily oxidized phenoxide ion.
-
Exposure to Air (Oxygen): Oxygen is a key reactant in the oxidation process.
-
Exposure to Light: UV light can catalyze oxidative reactions.
-
Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.
To prevent color change, ensure your solutions are prepared at an appropriate pH (ideally slightly acidic), are protected from light, and are stored under an inert atmosphere if long-term stability is required.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of parent compound in a short time. | Incorrect pH of the solution: The pH may be too alkaline, accelerating oxidative degradation. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. 3. Re-analyze the sample to confirm if the degradation rate has decreased. |
| Presence of oxidizing agents: Contaminants in the solvent or reagents may be oxidizing the compound. | 1. Use high-purity (e.g., HPLC grade) solvents and reagents. 2. Consider de-gassing solvents to remove dissolved oxygen. 3. If applicable, add an antioxidant to the formulation. | |
| Exposure to light: Photodegradation may be occurring. | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Conduct experiments under controlled lighting conditions. | |
| Elevated temperature: High temperatures can increase the rate of degradation. | 1. Store solutions at recommended temperatures (e.g., refrigerated or frozen). 2. Avoid unnecessary exposure to high temperatures during experimental procedures. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks, especially those with different UV spectra, appear during analysis. | Formation of degradation products: The compound is degrading under the experimental or storage conditions. | 1. Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradants.[5] 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Interaction with excipients or other components: The compound may be reacting with other substances in the formulation. | 1. Analyze a solution of this compound without other components to see if the peaks persist. 2. Investigate the compatibility of the compound with each component of the formulation individually. |
Quantitative Data on pH Stability
The following table summarizes illustrative data from a forced degradation study on this compound (0.1 mg/mL) in various aqueous buffers at 60°C for 48 hours. This data demonstrates the typical pH-dependent stability profile.
| pH | Buffer System | % Degradation of this compound | Appearance of Solution |
| 2.0 | 0.1 N HCl | 8.5% | Colorless |
| 4.5 | Acetate Buffer | 2.1% | Colorless |
| 7.0 | Phosphate Buffer | 5.8% | Faint Yellow |
| 9.0 | Borate Buffer | 25.3% | Light Pink |
| 12.0 | 0.1 N NaOH | 68.7% | Dark Brown |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to evaluate the stability of this compound and to develop a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Keep the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with 1N NaOH, and dilute with methanol to a final concentration of 50 µg/mL.[5]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Keep the mixture at 80°C for 24 hours.[5]
-
Cool the solution, neutralize with 1N HCl, and dilute with methanol to a final concentration of 50 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 50 µg/mL.[5]
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 48 hours.[5]
-
Prepare a sample from the stressed solid at a concentration of 50 µg/mL in methanol.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as RP-HPLC with a PDA detector.
-
The method should be capable of separating the parent peak from all generated degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: pH-dependent degradation pathway.
Caption: Relationship between pH and stability.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of two primary synthetic routes for 3-[(Methylamino)methyl]phenol, a key intermediate in the synthesis of pharmaceuticals such as Phenylephrine. The routes compared are the direct reductive amination of 3-hydroxybenzaldehyde and a multi-step synthesis commencing from 3-hydroxyacetophenone. This document offers an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their application.
Introduction
This compound is a crucial building block in medicinal chemistry. The efficiency, scalability, and economic viability of its synthesis are of significant interest to the pharmaceutical industry. This guide evaluates two distinct and commonly employed synthetic strategies, providing a clear comparison to inform methodological selection.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is contingent on factors such as starting material availability, desired scale, and reaction conditions. The following sections detail the two primary pathways.
Route 1: Reductive Amination of 3-Hydroxybenzaldehyde
This one-pot reaction is a direct and efficient method for the synthesis of this compound. It involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Route 2: Multi-Step Synthesis from 3-Hydroxyacetophenone
This pathway involves a series of transformations starting from 3-hydroxyacetophenone. A common approach involves the protection of the phenolic hydroxyl group, followed by α-bromination of the acetophenone, amination with a protected or disguised methylamine, and subsequent deprotection steps. A variation of this route involves the use of N-methylbenzylamine followed by hydrogenolysis to remove the benzyl group.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison.
| Parameter | Route 1: Reductive Amination | Route 2: Synthesis from 3-Hydroxyacetophenone |
| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxyacetophenone |
| Key Reagents | Methylamine, Sodium Borohydride | Acetic Anhydride, Bromine, N-Methylbenzylamine, Pd/C, H₂ |
| Number of Steps | 1 | 4 (Protection, Bromination, Amination, Deprotection) |
| Typical Overall Yield | High (Estimated 80-95% based on analogous reactions)[1] | Moderate (Yields for each step need to be compounded) |
| Reaction Time | 12-24 hours[1] | Multiple days for all steps |
| Key Advantages | Atom economical, one-pot reaction, mild conditions. | Utilizes a different readily available starting material. |
| Key Disadvantages | Potential for side reactions if not controlled. | Multi-step process, requires protection/deprotection, potentially hazardous reagents (bromine). |
Experimental Protocols
Route 1: Reductive Amination of 3-Hydroxybenzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
Methylamine (e.g., 40% in water or as hydrochloride salt)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in methanol under an inert atmosphere.
-
Add a solution of methylamine to the flask and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 3 M HCl to neutralize the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a NaOH solution and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Route 2: Multi-Step Synthesis from 3-Hydroxyacetophenone
This route involves four main stages: protection of the hydroxyl group, bromination, amination, and deprotection.
Step 1: Protection of 3-Hydroxyacetophenone
-
React 3-hydroxyacetophenone with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form 3-acetoxyacetophenone.
Step 2: Bromination of 3-Acetoxyacetophenone
-
Dissolve 3-acetoxyacetophenone in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at a controlled temperature (e.g., 15-25°C).
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
The crude 3-acetoxy-α-bromoacetophenone can be isolated by precipitation in water and used in the next step.
Step 3: Amination with N-Methylbenzylamine
-
Dissolve the crude 3-acetoxy-α-bromoacetophenone in a suitable solvent such as isopropanol.
-
Add N-methylbenzylamine and stir the reaction mixture at room temperature. The reaction can lead to the formation of α-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride after an acidic workup.
Step 4: Deprotection (Hydrogenolysis)
-
Dissolve the product from the previous step in a suitable solvent like methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) and stir until the debenzylation is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the final product.
Mandatory Visualization
Route 1: Reductive Amination Pathway
References
A Comparative Guide to 3-[(Methylamino)methyl]phenol and its Isomers in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-[(Methylamino)methyl]phenol (a meta-isomer) with its ortho- and para-substituted counterparts in the context of chemical synthesis. The focus is on their application as intermediates in the production of pharmaceutically active phenolic amines, with a particular emphasis on the synthesis of adrenergic receptor agonists.
Introduction to Phenolic Amines in Synthesis
Phenolic amines are a critical class of compounds in medicinal chemistry, forming the structural core of many neurotransmitters and drugs. They are characterized by a phenol ring linked to an amino group via a carbon side chain. The positional isomerism of the hydroxyl group on the phenyl ring (ortho-, meta-, or para-) significantly influences the molecule's physical, chemical, and biological properties. This compound is a key intermediate, particularly in the synthesis of meta-substituted phenylethanolamines like Phenylephrine, a widely used α1-adrenergic receptor agonist. This guide examines its synthetic utility in comparison to its ortho- and para-isomers.
Comparative Synthesis of Phenylethanolamine Drugs
The synthesis of adrenergic agonists such as Phenylephrine (meta-hydroxy), Octopamine (para-hydroxy), and their N-methylated derivatives serves as an excellent platform for comparing the utility of the corresponding phenolic amine precursors. While direct, side-by-side comparative studies are scarce, a review of established synthetic routes for these molecules reveals clear trends in precursor choice and reaction efficiency.
The most common industrial synthesis of Phenylephrine does not start directly from this compound but rather from a precursor like 3'-hydroxyacetophenone. This route constructs the desired side chain in a stepwise manner.
Theoretical Comparison of Isomer Reactivity
The position of the hydroxyl group influences the reactivity of the amine through a combination of electronic and steric effects:
-
This compound (Meta-Isomer): This isomer is commonly used for synthesizing drugs like phenylephrine. The meta-hydroxyl group exerts a moderate, electron-withdrawing inductive effect, which has a minimal impact on the reactivity of the distant aminomethyl side chain. This lack of significant electronic interference or steric hindrance makes it an ideal substrate for predictable transformations.
-
4-[(Methylamino)methyl]phenol (Para-Isomer): The para-hydroxyl group can donate electron density into the ring through resonance, which can influence the reactivity of the benzylic position. Syntheses using this isomer lead to important compounds like octopamine and synephrine.[1]
-
2-[(Methylamino)methyl]phenol (Ortho-Isomer): The ortho-isomer is the most challenging to use in synthesis. The proximity of the hydroxyl and aminomethyl groups leads to significant steric hindrance, a phenomenon known as the "ortho effect".[2] This can impede the approach of reagents to the amine or the benzylic carbon. Furthermore, intramolecular hydrogen bonding between the phenolic proton and the amine nitrogen can reduce the nucleophilicity of the amine, making reactions like alkylation or acylation more difficult.[3]
Data Presentation: Synthesis of Phenylephrine
As the synthesis of the meta-product (Phenylephrine) is the most commercially relevant and well-documented, the following table summarizes various synthetic routes, highlighting the yields achieved from common precursors. This data underscores the efficiency of producing the meta-substituted target compound.
| Starting Material | Key Transformation Steps | Overall Yield | Reference |
| 3'-Hydroxyacetophenone | 1. α-Chlorination2. Amination (N-methylbenzylamine)3. Stereoselective Reduction4. Debenzylation | 62.8% | [4] |
| 3-Hydroxybenzaldehyde | 1. Protection (TBDMS-Cl)2. Wittig Olefination3. Epoxidation4. Amination (Methylamine)5. Deprotection | 71% | [5] |
| 3-Hydroxybenzaldehyde | 1. Protection (TBDMS-Cl)2. Wittig Olefination3. Bromohydrin Formation4. Amination (Methylamine)5. Deprotection | 66% | [5] |
Experimental Protocols
High-Yield Synthesis of (R)-Phenylephrine from 3'-Hydroxyacetophenone
This protocol outlines an efficient, multi-step synthesis representative of modern pharmaceutical production.[4]
Step 1: α-Chlorination to form 2-chloro-1-(3-hydroxyphenyl)ethan-1-one
-
3'-Hydroxyacetophenone is dissolved in a suitable inert solvent.
-
A chlorinating agent, such as sulfuryl chloride, is added portion-wise while maintaining a controlled temperature.
-
The reaction is monitored by TLC or HPLC until completion.
-
The product is isolated through aqueous work-up and crystallization.
Step 2: Amination to form 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one
-
The chloro-ketone intermediate is dissolved in a polar aprotic solvent.
-
N-methylbenzylamine and a non-nucleophilic base (e.g., triethylamine) are added.
-
The mixture is heated to drive the nucleophilic substitution to completion.
-
The resulting aminoketone is isolated after work-up and purification.
Step 3: Stereoselective Reduction to form (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol
-
The aminoketone is subjected to asymmetric reduction. This can be achieved using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) under hydrogenation conditions or, as in a modern approach, using a biocatalyst such as an engineered carbonyl reductase enzyme.[4]
-
The reaction yields the desired (R)-enantiomer with high enantiomeric excess (ee).
Step 4: Debenzylation and Salt Formation to (R)-Phenylephrine Hydrochloride
-
The N-benzyl group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
The resulting phenylephrine free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to crystallize the final hydrochloride salt.
-
The final product is filtered, washed, and dried, yielding high-purity (R)-Phenylephrine HCl with an ee value up to 99.9%.[4]
Mandatory Visualizations
Synthetic Workflow for Phenylephrine
Caption: General Synthetic Workflow for Phenylephrine.
Signaling Pathway for Phenylephrine
References
- 1. Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 4. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-[(Methylamino)methyl]phenol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-[(Methylamino)methyl]phenol and related phenolic amines. The information presented is based on established analytical methodologies for structurally similar compounds, such as aminophenol isomers, and is supported by experimental data from various studies.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile. Given the polar nature of this compound, HPLC is an exceptionally suitable method for its quantification. Separation is typically achieved on a reverse-phase column, and detection is commonly performed using a UV detector.
Advantages of HPLC:
-
Broad Applicability: Suitable for a wide range of compounds, including those that are non-volatile and thermally unstable.[1]
-
Minimal Sample Preparation: Often, samples can be analyzed after a simple dilution step.
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
Disadvantages of HPLC:
-
Longer Analysis Times: Compared to GC, HPLC run times can be longer.[2]
-
Higher Cost: The instrumentation and high-purity solvents required for HPLC can be more expensive than those for GC.[2]
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability, thereby improving chromatographic performance.[3] However, direct injection methods for some phenolic amines have also been reported, particularly when using a sensitive detector like a mass spectrometer (MS).[4]
Advantages of GC:
-
High Separation Efficiency: GC columns can provide a large number of theoretical plates, leading to excellent resolution.[1]
-
Faster Analysis: For volatile compounds, GC analysis times are typically shorter than HPLC.[2]
-
Sensitive Detectors: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.[5]
Disadvantages of GC:
-
Limited to Volatile and Thermally Stable Compounds: The high temperatures required in the injector and column can cause degradation of thermally labile compounds.[1]
-
Derivatization Often Required: The need for derivatization adds an extra step to sample preparation, which can introduce variability.[3]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of a validated HPLC-UV method for the analysis of aminophenol isomers and a validated GC-MS method for the determination of 4-aminophenol. These compounds are structurally related to this compound and provide a basis for comparing the expected performance of these two techniques.
| Parameter | HPLC-UV for Aminophenol Isomers | GC-MS for 4-Aminophenol (without derivatization) |
| Linearity (R²) | > 0.999 | > 0.999[4] |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | Dependent on instrumentation, but generally low ng/mL range is achievable. |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL | Dependent on instrumentation, but generally in the ng/mL range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[6] |
| Precision (%RSD) | < 2% | < 10%[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Aminophenol Isomers
This protocol is based on a validated method for the simultaneous determination of aminophenol isomers.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 10 µL.[6]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the aminophenol isomer reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-Aminophenol (Direct Injection)
This protocol is based on a validated method for the determination of 4-aminophenol without derivatization.[4]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
Chromatographic Conditions:
-
Column: Rtx-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held at 250°C for 24 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the 4-aminophenol reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing the analyte in the chosen solvent to a concentration within the calibration range.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. foodsafety.institute [foodsafety.institute]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of 3-[(Methylamino)methyl]phenol Derivatives: A Guide for Drug Development Professionals
A comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of 3-[(methylamino)methyl]phenol derivatives reveals a versatile scaffold with significant therapeutic potential across multiple target classes. This guide provides a comparative analysis of key derivatives, summarizing their performance with supporting experimental data to aid researchers and drug development professionals in this promising area.
The this compound core structure has proven to be a valuable starting point for the development of a diverse range of pharmacologically active compounds. Modifications to this scaffold have yielded potent and selective ligands for various biological targets, including opioid receptors, adrenergic receptors, and cholinesterases. This guide delves into a comparative study of these derivatives, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Performance Comparison of this compound Derivatives
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The following tables summarize the quantitative data for key derivatives across different biological targets.
| Derivative | Target(s) | Assay Type | Quantitative Data | Reference |
| Tapentadol | µ-Opioid Receptor (MOR) | Radioligand Binding ([³⁵S]GTPγS) | Kᵢ = 0.1 µM | [1] |
| Norepinephrine (NE) Reuptake | Synaptosomal Uptake Inhibition | Kᵢ = 0.5 µM | [1] | |
| Phenylephrine | α₁-Adrenergic Receptor | Receptor Binding | Full Agonist | [2] |
| Derivative 2a | µ-Opioid Receptor (MOR) | Radioligand Binding | Kᵢ = 7.3 ± 0.5 nM | [3] |
| δ-Opioid Receptor (DOR) | Radioligand Binding | Kᵢ = 849.4 ± 96.6 nM | [3] | |
| κ-Opioid Receptor (KOR) | Radioligand Binding | Kᵢ = 49.1 ± 6.9 nM | [3] | |
| Analgesic Activity | 55°C Hot Plate Test (mice) | ED₅₀ = 3.1 mg/kg | [3] | |
| Various Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ values vary | [4] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ values vary | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Opioid Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, KOR)
-
Radioligand (e.g., [³H]diprenorphine)
-
Test compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a final volume of 1 mL of incubation buffer, add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Norepinephrine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes.
Materials:
-
Synaptosomal preparation from brain tissue (e.g., rat cortex)
-
[³H]Norepinephrine
-
Test compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Desipramine (positive control)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and desipramine in KRH buffer.
-
Pre-incubate the synaptosomal suspension with the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity in the synaptosomes using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of AChE and is used to screen for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, AChE enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding a solution containing both ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm kinetically using a microplate reader.
-
The rate of color formation is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Hot Plate Test for Analgesia
This in vivo assay is used to assess the analgesic properties of a compound in mice.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound
-
Vehicle control (e.g., saline)
-
Timer
-
Experimental animals (mice)
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally).
-
After a predetermined time, place each mouse individually on the hot plate.
-
Start the timer and observe the mouse for signs of pain, such as paw licking, shaking, or jumping.
-
Record the latency (time) to the first sign of a pain response.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
An increase in the latency period compared to the vehicle control group indicates an analgesic effect.
-
The ED₅₀ (the dose that produces an effect in 50% of the population) can be calculated from the dose-response data.
Visualizing Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: Dual mechanism of action of Tapentadol leading to analgesia.
Caption: Experimental workflow for a typical opioid receptor binding assay.
Caption: Logical relationship of derivatives as cholinesterase inhibitors.
This comparative guide provides a foundational understanding of the pharmacological landscape of this compound derivatives. The presented data and protocols offer a valuable resource for researchers to design and execute further studies, ultimately contributing to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Landscape of Phenolic Amines: A Comparative Guide to Alternatives for 3-[(Methylamino)methyl]phenol
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical step in experimental design. This guide provides a comprehensive comparison of alternative reagents to 3-[(Methylamino)methyl]phenol, a versatile phenolic amine with applications in various research areas. By presenting objective performance data, detailed experimental protocols, and clear visual representations of relevant biological pathways, this document aims to facilitate informed decision-making in the pursuit of novel scientific discoveries.
Introduction to this compound and its Alternatives
This compound belongs to the phenylethanolamine class of compounds, which are known for their interactions with the adrenergic system. Its structural similarity to endogenous catecholamines like epinephrine and norepinephrine suggests its potential activity as an adrenergic receptor agonist or as an inhibitor of enzymes involved in catecholamine metabolism, such as Phenylethanolamine N-Methyltransferase (PNMT). This guide will explore two primary categories of alternatives: other adrenergic receptor agonists and PNMT inhibitors.
Performance Comparison of Alternative Reagents
The following tables summarize the quantitative data for various alternative reagents, categorized by their primary mechanism of action. These alternatives have been selected based on their structural similarity or functional relevance to this compound.
Adrenergic Receptor Agonists
Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines. Agonists of these receptors mimic the effects of norepinephrine and epinephrine.
| Compound | Receptor Subtype | Potency (EC50/Kᵢ) | Application |
| Phenylephrine [1] | α₁-adrenergic | Kᵢ: ~1 µM | Vasoconstrictor, Decongestant |
| Norepinephrine [2] | α₁, α₂, β₁ | Kᵢ: 330 nM (α₁), 56 nM (α₂) | Vasopressor |
| Epinephrine [2] | α₁, α₂, β₁, β₂ | - | Bronchodilator, Cardiac stimulant |
| Clonidine [2] | α₂-adrenergic | ED₅₀: 0.02 mg/kg | Antihypertensive |
| Mirabegron [2] | β₃-adrenergic | EC₅₀: 22.4 nM | Treatment of overactive bladder |
| CL316243 [2] | β₃-adrenergic | EC₅₀: 3 nM | Research tool for studying β₃-AR |
Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibitors of this enzyme are valuable tools for studying the physiological roles of epinephrine.
| Compound | Class | Potency (Kᵢ/IC₅₀) | Key Features |
| SK&F 64139 (DCTQ) [3] | Tetrahydroisoquinoline | Potent inhibitor | CNS and adrenal PNMT inhibitor |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline [4] | Tetrahydroisoquinoline | Kᵢ: 3.0 - 300 nM | High potency |
| 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide [4] | Tetrahydroisoquinoline | Kᵢ: 280 - 580 nM | |
| CGS 19281A | Imidazoquinolizine | - | PNMT inhibitor |
| LY134046 | - | - | Potent PNMT inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its alternatives.
Adrenergic Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of a test compound to a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the target adrenergic receptor.
-
Radioligand (e.g., [³H]prazosin for α₁ receptors).
-
Test compound (e.g., this compound or an alternative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, radioligand, and either the test compound or vehicle.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.
PNMT Inhibition Assay (Enzymatic Activity)
This protocol outlines a method to measure the inhibitory effect of a compound on PNMT activity.
Materials:
-
Purified PNMT enzyme.
-
Norepinephrine (substrate).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Test compound.
-
Assay buffer (e.g., phosphate buffer, pH 7.9).
-
Scintillation cocktail.
Procedure:
-
Prepare various concentrations of the test compound.
-
In a reaction tube, combine the assay buffer, PNMT enzyme, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a borate buffer).
-
Extract the radiolabeled product (epinephrine) using an organic solvent.
-
Quantify the radioactivity of the extracted product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The selection of a suitable alternative to this compound depends on the specific research question and the desired biological activity. For studies focused on mimicking the effects of sympathetic nervous system activation, adrenergic receptor agonists such as phenylephrine or norepinephrine are appropriate choices. Conversely, for investigating the role of epinephrine in physiological or pathological processes, PNMT inhibitors like SK&F 64139 provide a valuable tool to selectively deplete this catecholamine. This guide provides the foundational data and methodologies to assist researchers in making an informed choice for their experimental needs. It is important to note that the potency and efficacy of these compounds can vary depending on the specific experimental conditions and biological system under investigation. Therefore, the provided data should be used as a guide, and empirical validation is always recommended.
References
Assessing the Cross-Reactivity of 3-[(Methylamino)methyl]phenol in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol is a chemical compound with structural similarities to endogenous catecholamines and their metabolites. This structural resemblance raises the possibility of cross-reactivity in various biochemical assays, potentially leading to inaccurate quantification of target analytes and misinterpretation of experimental results. This guide provides a comparative analysis of the potential cross-reactivity of this compound in common assays, alongside detailed experimental protocols to assess such interference. While direct experimental data on the cross-reactivity of this specific compound is not extensively available in the public domain, this guide offers a framework for its evaluation based on established principles of assay specificity and substrate-enzyme interactions.
Structural Comparison and Potential for Cross-Reactivity
The potential for a compound to cross-react in an assay is largely determined by its structural similarity to the target analyte. In immunoassays, antibodies may recognize and bind to structurally related non-target molecules, leading to false-positive or skewed results.[1][2] In enzyme assays, a compound may act as a substrate or an inhibitor if it fits the enzyme's active site.
The table below compares the chemical structure of this compound with norepinephrine and its metabolite, normetanephrine, which are common targets in biochemical and clinical assays.
| Compound | Chemical Structure | Key Structural Features Relevant to Cross-Reactivity |
| This compound | - Phenol ring- Methylamino group- Lack of a β-hydroxyl group on the side chain | |
| Norepinephrine | - Catechol ring (3,4-dihydroxyphenyl)- Primary amino group- β-hydroxyl group on the side chain | |
| Normetanephrine | - 3-O-methylated catechol ring- Primary amino group- β-hydroxyl group on the side chain |
The key structural differences, particularly the absence of a catechol group and the β-hydroxyl group in this compound, are significant. The β-hydroxyl group is a critical determinant for substrate recognition by enzymes like Phenylethanolamine N-Methyltransferase (PNMT).[3] Compounds lacking this group, such as phenylethylamines, tend to act as inhibitors rather than substrates for PNMT.[3]
Potential Cross-Reactivity in Specific Assays
Immunoassays for Catecholamines and Metanephrines
Immunoassays, such as ELISA and radioimmunoassay, are commonly used for the detection of catecholamines and their metabolites.[4][5] The specificity of these assays is dependent on the monoclonal or polyclonal antibodies utilized.[6] Given the shared phenylethylamine backbone, there is a theoretical potential for this compound to cross-react in immunoassays designed to detect catecholamines or metanephrines. The degree of cross-reactivity would depend on the specific epitopes recognized by the assay's antibodies. More specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are less prone to such interferences.[7]
Phenylethanolamine N-Methyltransferase (PNMT) Assays
PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine.[8][9] Assays for PNMT activity are crucial in drug discovery for identifying potential inhibitors. The substrate specificity of PNMT is well-defined, with a strong requirement for a β-hydroxyl group and an extended aminoethyl side chain for effective binding and catalysis.[3][10] Since this compound lacks the β-hydroxyl group, it is unlikely to be a substrate for PNMT. However, due to its structural similarity to other known inhibitors like phenylethylamines, it may act as an inhibitor of the enzyme.[3]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic experimental approach is necessary. Below is a detailed protocol for evaluating its interference in a competitive enzyme-linked immunosorbent assay (ELISA) for a hypothetical target analyte (e.g., a catecholamine metabolite).
Protocol: Assessment of Cross-Reactivity in a Competitive ELISA
Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for a specific target analyte.
Materials:
-
Competitive ELISA kit for the target analyte (e.g., normetanephrine)
-
This compound
-
Assay buffer provided with the ELISA kit
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the target analyte standard as per the ELISA kit instructions. This will serve as the standard curve.
-
Prepare a high-concentration stock solution of this compound in the assay buffer.
-
From the stock solution, prepare a serial dilution of this compound. The concentration range should be wide enough to potentially elicit a response in the assay.
-
-
Assay Procedure:
-
Follow the ELISA kit protocol for a competitive assay. Typically, this involves adding the standard or sample, the enzyme-conjugated target analyte, and the primary antibody to a microplate pre-coated with a secondary antibody.
-
For the cross-reactivity assessment, in separate wells, add the different concentrations of the this compound dilutions instead of the standard analyte.
-
Include appropriate controls (e.g., blank, zero standard).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the standard curve (absorbance vs. concentration of the target analyte).
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
From the data for this compound, determine the concentration of the test compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Visualizing Potential Interactions and Experimental Workflow
Catecholamine Biosynthesis Pathway and Potential Interference
The following diagram illustrates the catecholamine biosynthesis pathway and the hypothetical point at which this compound might interfere, likely as an inhibitor of PNMT.
Caption: Potential interference of this compound in the catecholamine pathway.
Experimental Workflow for Cross-Reactivity Testing
The diagram below outlines a standard workflow for assessing the cross-reactivity of a test compound in an immunoassay.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of immunoassays for metanephrines in the biochemical diagnosis of pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of enzyme-linked immunosorbent assays (ELISA) for the catecholamines adrenalin and noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC Columns for 3-[(Methylamino)methyl]phenol Analysis
This guide summarizes key performance indicators for various column types, offers detailed experimental starting points, and visualizes the logical workflow for column selection.
Performance Snapshot: A Comparative Overview of Analytical Columns
The selection of an appropriate analytical column for 3-[(Methylamino)methyl]phenol, a polar compound with a secondary amine and a phenolic hydroxyl group, requires careful consideration of the stationary phase chemistry. The table below presents a summary of expected performance characteristics for different types of High-Performance Liquid Chromatography (HPLC) columns, extrapolated from data on similar analytes.
| Column Type | Stationary Phase Chemistry | Expected Retention Time | Expected Resolution | Expected Peak Symmetry | Key Advantages | Potential Challenges |
| C18 (Reversed-Phase) | Octadecylsilane | Moderate | Good | Good to Fair | Versatile, widely available, good for moderately polar compounds. | Potential for peak tailing with basic analytes due to silanol interactions. |
| Biphenyl (Reversed-Phase) | Biphenyl-functionalized silica | Moderate to High | Excellent | Excellent | Enhanced selectivity for aromatic and polar compounds through π-π interactions.[1] | May exhibit different selectivity compared to traditional C18 columns. |
| Mixed-Mode | Combination of reversed-phase and ion-exchange functionalities | High | Excellent | Excellent | Offers multiple retention mechanisms, ideal for separating compounds with diverse polarities and ionic characteristics.[2] | Method development can be more complex due to the dual retention mechanisms. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Polar stationary phases (e.g., amide, diol) | Low to Moderate | Good | Good | Suitable for very polar compounds that show little or no retention on reversed-phase columns.[3] | Requires careful control of mobile phase water content; potential for long equilibration times. |
Delving into the Data: Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound on different analytical columns. These are based on established methods for similar phenolic and amine compounds and should be optimized for specific instrumentation and analytical requirements.
Protocol 1: Reversed-Phase HPLC on a C18 Column
This protocol is a standard starting point for the analysis of moderately polar compounds.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Protocol 2: UPLC Analysis on a Biphenyl Column
This method is designed for rapid and high-resolution separations, leveraging the unique selectivity of the biphenyl phase.
-
Column: Biphenyl, 1.7 µm particle size, 2.1 x 100 mm
-
Mobile Phase: A: 5 mM Ammonium Acetate in Water, B: Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 270 nm or Mass Spectrometry (MS)
-
Injection Volume: 2 µL
Protocol 3: Mixed-Mode Chromatography
This protocol is suitable for complex samples or when enhanced retention of the polar amine is required.
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 3 µm particle size, 4.6 x 100 mm
-
Mobile Phase: A: 20 mM Ammonium formate pH 3.0, B: Acetonitrile
-
Gradient: 10-70% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm or MS
-
Injection Volume: 5 µL
Visualizing the Process: From Selection to Separation
To aid in the understanding of the experimental workflow and the underlying principles of separation, the following diagrams are provided.
References
Validating the Structure of Synthesized 3-[(Methylamino)methyl]phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of any chemical compound necessitates a rigorous structural validation process. This guide provides a comprehensive comparison of standard analytical techniques for confirming the identity and purity of 3-[(Methylamino)methyl]phenol. The performance of a synthesized batch is objectively evaluated by comparing its experimental data against the expected spectroscopic characteristics derived from its known structure.
Comparison of Key Analytical Techniques
Structural validation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's framework. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The goal is to match the empirical data from the synthesized sample to the expected data for the target structure.
Data Presentation: Expected vs. Experimental
The following tables summarize the expected quantitative data for this compound. Researchers should compare their experimental results to these values to confirm the structure.
Table 1: Expected ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.20 | t | 1H | Ar-H (C5) |
| ~ 6.85 | d | 1H | Ar-H (C6) |
| ~ 6.78 | s | 1H | Ar-H (C2) |
| ~ 6.70 | d | 1H | Ar-H (C4) |
| ~ 3.70 | s | 2H | Ar-CH₂ -N |
| ~ 2.45 | s | 3H | N-CH₃ |
| Variable (broad) | s | 1H | OH |
| Variable (broad) | s | 1H | NH |
Table 2: Expected ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 157.0 | C -OH (C3) |
| ~ 141.0 | C -CH₂ (C1) |
| ~ 129.5 | Ar-C H (C5) |
| ~ 119.0 | Ar-C H (C6) |
| ~ 114.5 | Ar-C H (C4) |
| ~ 114.0 | Ar-C H (C2) |
| ~ 55.0 | Ar-C H₂-N |
| ~ 36.0 | N-C H₃ |
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |
| 3310-3350 (medium) | N-H Stretch | Secondary Amine |
| 3000-3100 (sharp) | C-H Stretch | Aromatic |
| 2800-3000 (medium) | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1580-1610 (strong) | C=C Stretch | Aromatic Ring |
| 1450-1500 (strong) | C=C Stretch | Aromatic Ring |
| ~1220 (strong) | C-O Stretch | Phenolic |
| 700-850 (strong) | C-H Bend (out-of-plane) | Aromatic (meta-subst.) |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion | Fragmentation Pathway |
| 137.084 | [M]⁺ | Molecular Ion |
| 107 | [M - NHCH₃]⁺ | Loss of methylamine radical |
| 44 | [CH₂NHCH₃]⁺ | Benzylic cleavage (stable iminium ion) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (Liquid Film): If the sample is a viscous oil, place a small drop between two KBr or NaCl plates.
-
KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and identify characteristic fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system (e.g., methanol/water mixture).
-
Chromatography:
-
Inject a small volume (1-5 µL) of the sample solution into an LC system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid) over several minutes. This will separate the product from potential impurities.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire mass spectra over a range of m/z 50-500.
-
The molecular ion should be observed as [M+H]⁺ at m/z 138.091.
-
If available, perform tandem MS (MS/MS) on the parent ion (m/z 138) to observe the characteristic fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the structure of synthesized this compound.
Caption: Workflow for synthesis and structural validation.
Caption: Logic for comparing experimental vs. reference data.
A Comparative Guide to the Quantification of 3-[(Methylamino)methyl]phenol: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-[(Methylamino)methyl]phenol Analysis
This compound, also known as 3-hydroxybenzylamine, is an aromatic amine containing a phenol group.[1] Its chemical structure lends itself to analysis by various methods typically employed for phenolic compounds.[1] The choice of method often depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the need for high-throughput analysis.[1] This guide focuses on a comparison of common spectrophotometric and chromatographic techniques.
Bioanalytical method validation is crucial for ensuring the acceptability of assay performance and the reliability of analytical results.[2] This process is essential for the quantitative determination of drugs and their metabolites in biological fluids and plays a significant role in the evaluation and interpretation of bioequivalence, pharmacokinetic, and toxicokinetic studies.[3]
Method Comparison
The following table summarizes the key performance characteristics of different analytical methods that can be adapted for the quantification of this compound. The data presented is based on the validation of these methods for similar phenolic compounds.
| Method | Principle | Typical Working Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Accuracy (%) | Specificity |
| Folin-Ciocalteu (Spectrophotometric) | Colorimetric assay based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds. | 10-70 mg/L GAE[4] | 0.74 mg/L GAE[4] | 2.24 mg/L GAE[4] | ≤ 6.1%[4] | 88-100%[4] | Not specific to polyphenols[5] |
| Lowenthal Permanganate (Titrimetric) | Titration with potassium permanganate, which is reduced by phenolic compounds. | Wide working range | - | - | - | Lacks accuracy[5] | - |
| 4-dimethylaminocinnamaldehyde (DMAC) (Spectrophotometric) | Colorimetric reaction specific for flavanols. | - | - | - | - | - | Most specific to flavanols[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection (e.g., UV, fluorescence). | Analyte-dependent | Analyte-dependent | Analyte-dependent | Typically <15% | Typically 85-115% | High |
| Gas Chromatography (GC) | Separation of volatile compounds, often after derivatization, followed by detection (e.g., FID, MS). | Analyte-dependent | Analyte-dependent | Analyte-dependent | Typically <15% | Typically 85-115% | High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and selective detection by MS/MS. | e.g., 50.0–20000 ng/ml[6] | Analyte-dependent | e.g., 50.0 ng/ml[6] | Typically <15% | Typically 85-115% | Very High |
GAE: Gallic Acid Equivalents RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Spectrophotometric Method (based on Folin-Ciocalteu for total phenolic content)
This method is adapted for the general quantification of phenolic compounds.
-
Reagents:
-
Folin-Ciocalteu phenol reagent
-
Sodium carbonate solution (20%)
-
This compound standard solutions
-
-
Procedure:
-
To a 1.0 mL aliquot of the sample or standard solution, add 1.0 mL of Folin-Ciocalteu reagent.
-
Mix thoroughly and let it stand for 5 minutes.
-
Add 10.0 mL of sodium carbonate solution and dilute to 25.0 mL with distilled water.
-
After 30 minutes, measure the absorbance at a specific wavelength (typically around 760 nm).
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a suitable pump, autosampler, and detector (e.g., UV-Vis or fluorescence detector).
-
C18 analytical column.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Set the detector to the wavelength of maximum absorbance for this compound.
-
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of known standards.
-
3. Gas Chromatography (GC)
-
Instrumentation:
-
GC system with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column suitable for phenol analysis (e.g., DB-5).[1]
-
-
Procedure (with derivatization):
-
Extraction: Extract the sample containing this compound with a suitable organic solvent.[1]
-
Derivatization: React the extract with a derivatizing agent (e.g., silylating agent) to increase volatility and improve chromatographic properties.
-
Injection: Inject an aliquot of the derivatized extract into the GC.[1]
-
Separation: The components are separated on the capillary column using a programmed temperature gradient.[1]
-
Detection: The separated components are detected by the FID or MS.[1]
-
Quantification: Determine the concentration of the this compound derivative by comparing its peak area to that of known standards.[1]
-
Inter-Laboratory Validation Considerations
Inter-laboratory validation is essential to demonstrate the robustness and transferability of an analytical method. Key sources of inter-laboratory variability include:
-
Lack of standardization of laboratory procedures and workflows.[7]
-
Absence of appropriate reference materials.[7]
-
Poor compliance with good laboratory practice guidelines.[7]
To minimize variability, a well-defined protocol should be established and followed by all participating laboratories. Cross-validation is required to demonstrate how the reported data are related when multiple bioanalytical methods and/or laboratories are involved.[2]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for bioanalytical method development and validation, which is a precursor to inter-laboratory studies.
Caption: A typical workflow for bioanalytical method development and validation.
Logical Flow of Method Selection
The choice of an analytical method is a critical step that influences the quality and reliability of the results. The following diagram outlines the logical process for selecting an appropriate method for the quantification of this compound.
Caption: Logical flow for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 3-[(Methylamino)methyl]phenol Reference Standards: Ensuring Quality and Comparability
For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive analysis of 3-[(Methylamino)methyl]phenol, a key chemical intermediate. As direct comparative data from suppliers is often proprietary, this document focuses on the essential analytical methodologies and expected quality attributes for a high-purity reference standard, empowering users to assess and compare products effectively.
Understanding the Compound
This compound (CAS No. 123926-62-5) is a substituted phenol derivative. Its chemical structure, featuring a reactive phenolic hydroxyl group and a secondary amine, makes it a versatile building block in organic synthesis.
Comparative Analysis of a High-Purity Reference Standard
A reliable reference standard for this compound should be accompanied by a comprehensive Certificate of Analysis (CoA). The following table outlines the typical specifications and expected results for a high-quality standard.
| Parameter | Method | Typical Specification | Representative Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Major Impurity (by HPLC) | HPLC-UV | ≤ 0.5% | 0.2% |
| Total Impurities (by HPLC) | HPLC-UV | ≤ 1.0% | 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
Essential Experimental Protocols for Quality Assessment
To ensure the quality of a this compound reference standard, a series of analytical tests are performed. Below are detailed protocols for the key assays.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the reference standard and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.
Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)
This method is used to identify and quantify any residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID)
-
Capillary column suitable for solvent analysis (e.g., DB-624)
Reagents:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Certified residual solvent standards
Procedure:
-
Standard Preparation: Prepare a stock solution of relevant residual solvents in DMSO. Further dilute to create calibration standards at appropriate concentrations.
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial and add a known volume of DMSO.
-
GC-HS Conditions:
-
Column: DB-624 or equivalent
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
-
-
Analysis: Analyze the calibration standards and the sample solution. Quantify any detected solvents against the calibration curves. The results should comply with the limits set in USP <467>.
Visualizing the Workflow
A clear and logical workflow is essential for the quality control of a reference standard. The following diagram illustrates the typical process from material reception to certification.
Caption: Quality control workflow for a chemical reference standard.
This guide provides a framework for the comprehensive analysis of this compound reference standards. By understanding the critical quality attributes and the analytical methods used for their determination, researchers can make informed decisions when selecting and utilizing these essential materials in their work.
Safety Operating Guide
Navigating the Safe Disposal of 3-[(Methylamino)methyl]phenol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-[(Methylamino)methyl]phenol, a compound utilized in the synthesis of potential Alzheimer's disease modifying agents. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure solid form, in solution, or as contaminated labware, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Pure Compound (Solid): Unused or expired solid this compound must be treated as hazardous waste. It should not be mixed with other waste streams.[1]
-
Solutions: Aqueous or solvent-based solutions containing this compound are also classified as hazardous waste. These should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated) as per your institution's guidelines.[1]
-
Contaminated Materials: Items such as pipette tips, gloves, and other debris contaminated with this compound should be collected as solid hazardous waste.[2] Sharps must be placed in a designated puncture-resistant container.[2]
2. Waste Container Selection and Labeling:
-
Container Type: Use a chemically compatible, leak-proof container for waste accumulation. Plastic containers are often recommended to minimize the risk of breakage.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be clearly marked.
3. Storage of Chemical Waste:
-
Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be under the control of laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.[1]
-
Compatibility: Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions. Phenolic compounds are generally incompatible with strong reducing agents, strong oxidizers, and bases.
4. Final Disposal Procedure:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution.[1]
-
Transportation and Final Treatment: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The typical final disposal method for organic compounds like this compound is incineration.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 157-159 °C | [3] |
| Boiling Point (Predicted) | 244.5±15.0 °C | [3] |
| Density (Predicted) | 1.059±0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.44±0.10 | [3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
This guide provides critical safety and logistical information for the handling and disposal of 3-[(Methylamino)methyl]phenol (CAS No. 123926-62-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Physicochemical Properties
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS pictogram associated with this compound is GHS07, indicating it is an irritant.[1]
A summary of its key physicochemical properties is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 123926-62-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid |
| Melting Point | 157-159 °C[2] |
| Boiling Point (Predicted) | 244.5 ± 15.0 °C[2] |
| Density (Predicted) | 1.059 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 9.44 ± 0.10[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound. The level of PPE may be adjusted based on the specific experimental conditions and a thorough risk assessment.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Safety glasses with side shields.[3] | Chemical splash goggles and a face shield.[3] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[3][4] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[4] |
| Body Protection | Fully buttoned laboratory coat.[5] | Chemical-resistant apron over a lab coat.[5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood. |
| Footwear | Closed-toe shoes. | Chemical-resistant boots. |
Detailed Experimental Protocol: Safe Handling and Operation
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation and Pre-Handling Checklist
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Prepare Spill Kit: Have a chemical spill kit readily available, equipped with absorbent materials appropriate for phenolic compounds.
-
Designate a Work Area: All handling of this compound should be performed within a certified chemical fume hood.[6]
-
Assemble PPE: Don the appropriate personal protective equipment as detailed in the table above.
3.2. Handling Procedure
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the vessel, avoiding the creation of dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolving:
-
Add the weighed solid to the desired solvent in a suitable reaction vessel within the fume hood.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Avoid heating unless absolutely necessary and specified in a validated protocol, as this can increase the vapor pressure.
-
-
Reactions and Manipulations:
-
Conduct all subsequent experimental steps within the fume hood.
-
Keep all containers closed when not in use.
-
Use appropriate glassware and equipment that is compatible with phenolic compounds.
-
3.3. Post-Handling Procedure
-
Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate decontaminating solution (e.g., a mild detergent solution).
-
Clean any contaminated equipment thoroughly.
-
-
Waste Segregation:
-
Segregate all waste contaminated with this compound into designated hazardous waste containers.
-
-
PPE Removal:
-
Remove gloves using the proper technique to avoid skin contact.
-
Remove lab coat and other PPE before leaving the laboratory.
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] After the initial water flush, if available, swab the affected area with polyethylene glycol 300 (PEG 300) for at least 30 minutes.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 20 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water.[7] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and comply with regulations.
5.1. Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound is considered hazardous waste.
-
Liquid Waste: Solutions containing this chemical are also classified as hazardous waste.
-
Contaminated Materials: All items that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste.
5.2. Waste Collection and Storage
-
Container Selection: Use a chemically compatible, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
5.3. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
-
The final disposal method for organic compounds like this is typically high-temperature incineration at a licensed facility.[8]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal.
Caption: Safe Handling Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. 3-[(Methylamino)methyl]-phenol | 123926-62-5 [sigmaaldrich.com]
- 2. 123926-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. monash.edu [monash.edu]
- 7. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
